1-(2-Bromo-4-chlorophenyl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromo-4-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBATMJMOGHOCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405736 | |
| Record name | 1-(2-bromo-4-chlorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
825-40-1 | |
| Record name | 1-(2-bromo-4-chlorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 825-40-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(2-Bromo-4-chlorophenyl)ethanone CAS number and properties
CAS Number: 825-40-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(2-Bromo-4-chlorophenyl)ethanone, a key intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of experimental data for this specific regioisomer, this guide includes data from the closely related and well-documented isomer, 2-bromo-1-(4-chlorophenyl)ethanone (CAS: 536-38-9), to provide valuable comparative insights.
Chemical and Physical Properties
This compound is a halogenated acetophenone derivative. Below is a summary of its core properties.
| Property | Value | Reference |
| CAS Number | 825-40-1 | [1] |
| Molecular Formula | C₈H₆BrClO | [1] |
| Molecular Weight | 233.49 g/mol | [2][3] |
| IUPAC Name | This compound | N/A |
| Synonyms | 2-Bromo-4-chloroacetophenone, 4-acetyl-3-bromo-1-chlorobenzene | [1] |
| Appearance | White to pale yellow crystalline solid | [2] |
| Purity | ≥98% (typical commercial grade) | N/A |
| Melting Point | 93-96 °C (for isomer CAS 536-38-9) | [2] |
| Boiling Point | ~186-278 °C (estimate for isomer CAS 536-38-9) | [2][3] |
| Solubility | Insoluble in water; Soluble in methanol | [2][3] |
Structural Identifiers:
| Identifier | Code |
| SMILES | CC(=O)C1=CC=C(Cl)C=C1Br |
| InChI | InChI=1S/C8H6BrClO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-4H,1H3 |
Synthesis and Experimental Protocols
Proposed Synthesis of this compound
This procedure outlines the bromination of 4'-chloroacetophenone. The bromination is expected to occur at the ortho position to the acetyl group due to directing effects, followed by bromination of the methyl group of the acetyl moiety.
Reaction:
1-(4-chlorophenyl)ethanone → this compound
Materials and Reagents:
-
1-(4-chlorophenyl)ethanone
-
N-Bromosuccinimide (NBS)
-
PEG-400 and Water (1:2 mixture) or Dichloromethane
-
Ultrasonic bath (optional, for rate enhancement)
-
Stirring apparatus
-
Standard laboratory glassware
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 1-(4-chlorophenyl)ethanone in a suitable solvent such as a PEG-400 and water mixture.
-
Addition of Brominating Agent: Add 1.0 equivalent of N-Bromosuccinimide (NBS) to the solution with continuous stirring.
-
Reaction Conditions: The reaction mixture can be stirred at room temperature or gently heated (e.g., 80°C) to ensure completion. For enhanced reaction rates, sonication in an ultrasonic bath can be employed.[4]
-
Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Upon completion, the reaction mixture is extracted with dichloromethane.
-
Purification: The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Caption: Proposed workflow for the synthesis of this compound.
Spectroscopic and Analytical Data
No specific experimental spectra for this compound (CAS 825-40-1) are publicly available. The following data is for the closely related isomer 2-bromo-1-(4-chlorophenyl)ethanone (CAS 536-38-9) and serves as a valuable reference for characterization.[5]
¹H NMR Data (400 MHz, CDCl₃) of 2-bromo-1-(4-chlorophenyl)ethanone
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.94 | d, J = 8.8 Hz | 2H | Aromatic H (ortho to C=O) |
| 7.48 | d, J = 8.8 Hz | 2H | Aromatic H (meta to C=O) |
| 4.42 | s | 2H | -CH₂Br |
¹³C NMR Data (100 MHz, CDCl₃) of 2-bromo-1-(4-chlorophenyl)ethanone
| Chemical Shift (δ) ppm | Assignment |
| 190.2 | C=O |
| 140.5 | Aromatic C-Cl |
| 132.2 | Aromatic C-C=O |
| 130.3 | Aromatic CH (ortho to C=O) |
| 129.2 | Aromatic CH (meta to C=O) |
| 30.4 | -CH₂Br |
Reactivity and Applications in Drug Development
This compound is a versatile building block in organic synthesis, primarily owing to the reactivity of the α-bromo ketone functional group.
Key Reactions:
-
Nucleophilic Substitution: The bromine atom is a good leaving group, readily displaced by a wide range of nucleophiles (e.g., amines, thiols, alcohols) to introduce diverse functional groups.
-
Alkylation: It serves as an effective alkylating agent for various substrates.
-
Heterocycle Synthesis: This compound is a valuable precursor for the synthesis of various heterocyclic systems, which are prevalent in many pharmaceutical agents.[6]
Caption: General reactivity of this compound in synthesis.
Safety and Handling
Hazard Statements:
-
Causes severe skin burns and eye damage.
-
May cause respiratory irritation.
Precautionary Measures:
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Incompatible Materials: Strong oxidizing agents, strong bases, and amines.
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
References
An In-depth Technical Guide to 1-(2-Bromo-4-chlorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular structure, properties, and synthetic considerations for 1-(2-Bromo-4-chlorophenyl)ethanone (CAS No. 825-40-1), a key intermediate in various organic synthesis applications, particularly in the development of pharmaceuticals and agrochemicals.[1] This document summarizes available quantitative data, outlines a representative experimental protocol for its synthesis, and visualizes the synthetic pathway.
Molecular Structure and Properties
This compound is an aromatic ketone characterized by a phenyl ring substituted with a bromine atom at the ortho position and a chlorine atom at the para position relative to the acetyl group. Its chemical structure and key identifiers are foundational to its role as a versatile chemical building block.
Table 1: Molecular Identifiers and Properties of this compound
| Property | Data | Reference |
| Molecular Formula | C₈H₆BrClO | |
| Molecular Weight | 233.49 g/mol | [1] |
| CAS Number | 825-40-1 | |
| SMILES | BrC1=C(C=CC(=C1)Cl)C(C)=O | |
| InChI | InChI=1S/C8H6BrClO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-4H,1H3 | [1] |
| Density | 1.566 g/cm³ | [1] |
| Refractive Index | 1.569 | [1] |
| Purity | Typically ≥95% | |
| Storage Conditions | 2-8 °C, Sealed in a dry environment | [2] |
Note: Detailed experimental data such as melting point, boiling point, and specific spectral analyses for the this compound isomer (CAS 825-40-1) are not widely available in the surveyed literature. The data for the more commonly cited isomer, 2-Bromo-1-(4-chlorophenyl)ethanone (CAS 536-38-9), should not be used for this compound.
Synthesis of this compound
The synthesis of this compound can be achieved via the Friedel-Crafts acylation of 1-bromo-3-chlorobenzene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring. The following section details a representative experimental protocol for this synthesis.
Representative Experimental Protocol: Friedel-Crafts Acylation
This protocol is a standard representation for the synthesis of substituted acetophenones and is predicted for the synthesis of this compound.
Materials:
-
1-Bromo-3-chlorobenzene
-
Acetyl chloride (or Acetic Anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-bromo-3-chlorobenzene in anhydrous dichloromethane. Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
Catalyst Addition: To the cooled solution, add anhydrous aluminum chloride (AlCl₃) portion-wise, ensuring the temperature remains below 10 °C. Stir the resulting slurry for 15-20 minutes.
-
Acylating Agent Addition: Add acetyl chloride dropwise from a dropping funnel to the reaction mixture over 30-60 minutes. Maintain the temperature at 0-5 °C throughout the addition to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-4 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel to obtain the final, high-purity product.
Visualized Synthetic Pathway and Logical Workflow
The following diagrams illustrate the predicted synthetic pathway for this compound and the general workflow for its synthesis and purification.
Caption: Predicted synthesis via Friedel-Crafts acylation.
Caption: Workflow for synthesis and purification.
Applications in Research and Development
This compound serves as a critical precursor in the synthesis of more complex molecules. The presence of three distinct reactive sites—the ketone's carbonyl group, and the bromine and chlorine atoms on the aromatic ring—allows for a wide range of chemical transformations. This makes it an invaluable intermediate for creating libraries of novel compounds in drug discovery and for developing new agrochemicals.[1] Its utility is primarily in nucleophilic substitution reactions and as a foundational structure for building heterocyclic systems.
References
Spectroscopic Analysis of 1-(2-Bromo-4-chlorophenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 1-(2-bromo-4-chlorophenyl)ethanone (CAS No. 825-40-1). Due to the limited availability of published experimental spectra for this specific isomer, this document presents predicted data and analogous data from structurally related isomers to serve as a reference for researchers. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also included.
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The following tables summarize the ¹H and ¹³C NMR spectral data for the related isomer, 2-bromo-1-(4-chlorophenyl)ethanone.[1] The spectra were recorded on a 400 MHz instrument in deuterated chloroform (CDCl₃).[1]
Table 1: ¹H NMR Data for 2-bromo-1-(4-chlorophenyl)ethanone [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.94 | Doublet (d) | 8.8 | 2H | Aromatic CH |
| 7.48 | Doublet (d) | 8.8 | 2H | Aromatic CH |
| 4.42 | Singlet (s) | - | 2H | -CH₂Br |
Table 2: ¹³C NMR Data for 2-bromo-1-(4-chlorophenyl)ethanone [1]
| Chemical Shift (δ) ppm | Assignment |
| 190.2 | C=O |
| 140.5 | Aromatic C |
| 132.2 | Aromatic C |
| 130.3 | Aromatic CH |
| 129.2 | Aromatic CH |
| 30.4 | -CH₂Br |
Infrared (IR) Spectroscopy Data
Predictive IR data for this compound suggests the presence of key functional group absorptions. For comparison, characteristic IR absorption bands for similar aromatic ketones are provided.
Table 3: Predicted and Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1700 | Strong | C=O (carbonyl) stretch |
| ~1600-1450 | Medium-Strong | C=C (aromatic) stretch |
| ~1200 | Medium | C-C stretch |
| ~800-600 | Strong | C-Cl and C-Br stretch |
Mass Spectrometry (MS) Data
The mass spectrum of this compound is expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. The nominal molecular weight is 232 g/mol .
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z (Mass-to-Charge Ratio) | Ion | Predicted Relative Abundance |
| 232 | [M]⁺ (with ⁷⁹Br and ³⁵Cl) | High |
| 234 | [M+2]⁺ (with ⁸¹Br/³⁵Cl or ⁷⁹Br/³⁷Cl) | High |
| 236 | [M+4]⁺ (with ⁸¹Br and ³⁷Cl) | Medium |
| 153 | [M-Br]⁺ | Fragment Ion |
| 139 | [M-Br-CO]⁺ or [C₇H₄Cl]⁺ | Fragment Ion |
| 111 | [C₆H₄Cl]⁺ | Fragment Ion |
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for solid organic compounds like this compound.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2] The solution should be clear and free of particulate matter.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Instrumentation: The analysis is performed on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean.[3] Record a background spectrum.[4]
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[3]
-
Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[3]
-
Data Acquisition: Collect the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[5]
-
Instrumentation: The analysis is performed on a GC-MS system equipped with a suitable capillary column (e.g., a nonpolar DB-5 or equivalent).
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
A temperature program is used to separate the components of the sample. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).
-
-
MS Detection:
-
As the compound elutes from the GC column, it enters the mass spectrometer.
-
Electron ionization (EI) at 70 eV is a common method for generating ions.[6]
-
The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.
References
Navigating the Chemistry and Safety of 1-(2-Bromo-4-chlorophenyl)ethanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data, handling precautions, and toxicological profile of 1-(2-Bromo-4-chlorophenyl)ethanone (CAS No. 825-40-1), a halogenated acetophenone derivative utilized as a building block in organic synthesis. Due to the limited availability of specific toxicological data for this compound, this guide incorporates information from closely related analogs to provide a thorough safety assessment.
Chemical and Physical Properties
This compound is a solid with a molecular weight of 233.49 g/mol . A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference |
| CAS Number | 825-40-1 | |
| Molecular Formula | C₈H₆BrClO | |
| Molecular Weight | 233.49 g/mol | |
| Appearance | Solid | |
| Purity | Typically >95% | [1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its corrosive and irritant properties.
GHS Classification Summary
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory system) | H335: May cause respiratory irritation |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled |
Note: Classifications are based on available Safety Data Sheets and may vary slightly between suppliers.[2]
Pictograms:
Signal Word: Warning
Toxicological Data
Acute Toxicity Data of Analogous Compounds
| Compound | CAS Number | Test Species | Route of Administration | LD50/LC50 Value | Reference |
| 2-Bromo-1-phenylethanone (Phenacyl bromide) | 70-11-1 | Not specified | Oral, Dermal, Inhalation | Fatal (classification) | [3] |
| 2-Bromo-4'-chloroacetophenone | 536-38-9 | Mouse | Oral | > 2 g/kg | [4] |
The significant discrepancy in the reported toxicity of phenacyl bromide and 2-bromo-4'-chloroacetophenone highlights the need for a cautious approach. The classification of phenacyl bromide as "Fatal" suggests that α-bromoacetophenones can be highly toxic.
Mechanism of Toxicity: The Role of Electrophilicity
The primary mechanism of toxicity for α-halo ketones, including this compound, is believed to be their electrophilic nature. The carbon atom bearing the bromine is susceptible to nucleophilic attack by biological macromolecules.
References
Technical Guide: Solubility of 1-(2-Bromo-4-chlorophenyl)ethanone in Organic Solvents
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a technical overview of the solubility characteristics of 1-(2-Bromo-4-chlorophenyl)ethanone, a key intermediate in organic synthesis. Due to the limited availability of public quantitative solubility data for this specific compound, this guide focuses on providing a framework for its determination. It includes a comprehensive, standardized experimental protocol for measuring thermodynamic solubility and presents a template for data organization. Furthermore, this guide illustrates the experimental workflow and the relationships between different solubility measurement techniques through detailed diagrams.
Introduction to this compound
This compound (CAS No: 825-40-1) is a halogenated acetophenone derivative with the molecular formula C₈H₆BrClO.[1][2] It typically appears as a white to pale yellow crystalline solid.[3][4] This compound is a versatile building block in organic synthesis, serving as a crucial intermediate in the creation of fine chemicals and pharmaceuticals.[3][5] Its reactivity, particularly in nucleophilic substitution and alkylation reactions, makes it valuable for constructing more complex molecules, including various heterocyclic compounds.[3]
Understanding the solubility of this intermediate in various organic solvents is critical for reaction optimization, purification processes (such as crystallization), and formulation development. A thorough knowledge of its solubility profile ensures efficient handling, reaction kinetics, and yield maximization.
Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. The compound is noted to be soluble in methanol and insoluble in water.[4]
To facilitate systematic research and data comparison, the following table provides a standardized format for recording experimentally determined solubility values.
Table 1: Quantitative Solubility Data for this compound
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Experimental Method |
|---|---|---|---|---|
| e.g., Methanol | 25 | Shake-Flask / UV-Vis | ||
| e.g., Ethanol | 25 | Shake-Flask / UV-Vis | ||
| e.g., Acetone | 25 | Shake-Flask / UV-Vis | ||
| e.g., Dichloromethane | 25 | Shake-Flask / UV-Vis | ||
| e.g., Ethyl Acetate | 25 | Shake-Flask / UV-Vis | ||
| e.g., Toluene | 25 | Shake-Flask / UV-Vis |
| e.g., Dimethyl Sulfoxide | 25 | | | Shake-Flask / UV-Vis |
Experimental Protocols
The most widely recognized and reliable method for determining the thermodynamic (equilibrium) solubility of a crystalline compound is the Shake-Flask Method .[6][7] The following protocol details the procedure, coupled with UV-Vis spectroscopy for concentration analysis.
Protocol: Thermodynamic Solubility Determination via Shake-Flask and UV-Vis Spectroscopy
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (crystalline solid)
-
Solvent of interest (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Preparation of Standard Solutions (for Calibration Curve):
-
Prepare a stock solution of this compound of a known high concentration in the chosen solvent.
-
Perform a series of serial dilutions from the stock solution to create at least five standard solutions of known, decreasing concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for the compound.
-
Plot a calibration curve of Absorbance vs. Concentration and determine the linear regression equation.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of solid this compound to a glass vial. An excess is critical to ensure a saturated solution is formed.[8]
-
Add a precisely measured volume of the selected solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 300 RPM).[8]
-
Shake the mixture for a sufficient duration to ensure equilibrium is reached. This can range from 24 to 72 hours.[8] A preliminary time-course study can be run to determine when the concentration in solution reaches a stable plateau.
-
-
Sample Separation and Analysis:
-
After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove all undissolved solid particles.[9][10] Discard the first few drops of the filtrate to avoid any adsorption effects from the filter membrane.
-
Dilute the clear filtrate with a known volume of the solvent to bring its concentration within the linear range of the previously established calibration curve.
-
Measure the absorbance of the diluted filtrate using the UV-Vis spectrophotometer at λ_max.[7]
-
-
Calculation of Solubility:
-
Use the absorbance of the diluted filtrate and the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to determine the concentration of the original, saturated solution. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
-
Visualization of Workflows and Concepts
The following diagrams illustrate the experimental workflow for solubility determination and the classification of common solubility measurement methods.
Caption: Experimental workflow for thermodynamic solubility determination.
Caption: Relationship between solubility types and analytical methods.
References
- 1. PubChemLite - this compound (C8H6BrClO) [pubchemlite.lcsb.uni.lu]
- 2. 825-40-1|this compound|BLD Pharm [bldpharm.com]
- 3. nbinno.com [nbinno.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. pharmatutor.org [pharmatutor.org]
- 8. quora.com [quora.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. enamine.net [enamine.net]
An In-depth Technical Guide to 1-(2-Bromo-4-chlorophenyl)ethanone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-(2-Bromo-4-chlorophenyl)ethanone. It includes a detailed, adaptable protocol for its synthesis, discusses its applications as a key intermediate in organic synthesis, particularly in the development of novel therapeutic agents, and presents relevant data in a clear, accessible format for laboratory use.
Core Properties and Data
This compound, also known by its synonym 2'-Bromo-4'-chloroacetophenone, is a halogenated aromatic ketone. Its structure features a phenyl ring substituted with a bromine atom at the ortho position and a chlorine atom at the para position relative to the acetyl group. This substitution pattern makes it a valuable and reactive building block in synthetic chemistry.
Physical and Chemical Properties
The key physical and chemical identifiers for this compound are summarized in the table below. This data is crucial for its handling, storage, and use in chemical reactions.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 2'-Bromo-4'-chloroacetophenone, 4-acetyl-3-bromo-1-chlorobenzene | [2][3][4] |
| CAS Number | 825-40-1 | [2][5] |
| Molecular Formula | C₈H₆BrClO | [2][5][6] |
| Molecular Weight | 233.49 g/mol | [2][5][6] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 44 °C | [2] |
| Boiling Point | 145 °C at 12 Torr | [2] |
| Density (Predicted) | 1.566 ± 0.06 g/cm³ | [2] |
| Solubility | Insoluble in water | [7] |
| Storage | Sealed in a dry place at room temperature | [2] |
Spectroscopic Data Summary
| Data Type | Predicted/Comparative Values | Reference(s) |
| Mass Spectrometry (Predicted for C₈H₆BrClO) | Adduct | m/z |
| ¹H NMR (CDCl₃, 400 MHz) of 2-bromo-1-(4-chlorophenyl)ethanone | δ 7.94 (d, J = 8.8 Hz, 2H), 7.48 (d, J = 8.8 Hz, 2H), 4.42 (s, 2H) | |
| ¹³C NMR (CDCl₃, 100 MHz) of 2-bromo-1-(4-chlorophenyl)ethanone | δ 190.2, 140.5, 132.2, 130.3, 129.2, 30.4 |
Synthesis and Experimental Protocols
This compound can be synthesized through the bromination of a suitable precursor. A plausible and adaptable method is the α-bromination of 1-(4-chlorophenyl)ethanone using N-bromosuccinimide (NBS). The following protocol is based on a general procedure for the synthesis of α-bromo ketones.[8]
Experimental Protocol: Synthesis of this compound
Materials:
-
1-(4-chlorophenyl)ethanone
-
N-Bromosuccinimide (NBS)
-
Polyethylene glycol (PEG-400)
-
Water
-
Dichloromethane
-
Anhydrous sodium sulfate
Equipment:
-
Jacketed reaction vessel
-
Ultrasonic horn (or conventional heating with magnetic stirring)
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a jacketed reaction vessel, combine 1-(4-chlorophenyl)ethanone (1.0 eq) and N-bromosuccinimide (1.0 eq).
-
Solvent Addition: Add a mixture of PEG-400 and water (e.g., in a 1:2 ratio, 5 mL total volume) to the reactants with stirring.
-
Reaction Conditions:
-
Ultrasonic Method: Place the reaction mixture under sonication using an ultrasonic horn (e.g., 25 kHz frequency at 40% amplitude). Maintain the reaction temperature at approximately 80 °C by circulating water through the jacketed vessel.[8]
-
Conventional Method: If an ultrasonic horn is unavailable, the mixture can be heated to 80 °C with vigorous stirring. Reaction times may be longer.
-
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting acetophenone is completely consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Extract the product from the reaction mass using dichloromethane.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation of Product: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Chemical Reactivity and Applications in Drug Development
The chemical reactivity of this compound is dominated by the presence of the α-bromo ketone moiety, which makes the benzylic carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as a versatile building block in organic synthesis.
Key Reactions:
-
Nucleophilic Substitution: The bromine atom is a good leaving group and can be readily displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides. This allows for the introduction of diverse functional groups at the α-position.
-
Synthesis of Heterocycles: It is a key precursor for the synthesis of a wide range of heterocyclic compounds, including thiazoles, imidazoles, and pyrimidines, which are prevalent scaffolds in many pharmaceutical agents.[9]
-
Alkylation: It can be used as an alkylating agent for various nucleophilic substrates.
The ability to serve as a scaffold for constructing complex molecules makes this compound a compound of significant interest to drug development professionals. Its derivatives have been explored for various biological activities, including antimicrobial and antiproliferative properties.[10]
Visualizations
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.
Potential Applications in Medicinal Chemistry
This diagram outlines the potential applications of this compound as a key intermediate in the synthesis of biologically active heterocyclic compounds.
References
- 1. This compound | C8H6BrClO | CID 4712644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-4'-chloroacetophenone | 825-40-1 [chemicalbook.com]
- 3. This compound | Elex Biotech LLC [elexbiotech.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 825-40-1 | CAS DataBase [m.chemicalbook.com]
- 6. calpaclab.com [calpaclab.com]
- 7. chembk.com [chembk.com]
- 8. asianpubs.org [asianpubs.org]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Bromo-4-chlorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2-Bromo-4-chlorophenyl)ethanone, a valuable intermediate in pharmaceutical and organic synthesis. This document details a plausible synthetic protocol, expected characterization data, and the logical workflow for its preparation and analysis.
Synthesis
The synthesis of this compound can be effectively achieved via a Friedel-Crafts acylation of 1-bromo-3-chlorobenzene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring. The primary directing influence of the bromo and chloro substituents, both being ortho, para-directing but deactivating, along with steric hindrance, favors the formation of the desired product.
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The most direct route for the synthesis of this compound is the Friedel-Crafts acylation of 1-bromo-3-chlorobenzene with an acylating agent such as acetyl chloride or acetic anhydride, using a Lewis acid catalyst like anhydrous aluminum chloride.
Caption: Synthetic pathway for this compound.
Experimental Protocol
This protocol is adapted from established procedures for Friedel-Crafts acylation of similar halogenated benzenes.[1][2][3][4][5][6]
Materials:
-
1-Bromo-3-chlorobenzene
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl gas) is set up in a fume hood.
-
Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.3 equivalents) and anhydrous dichloromethane. The mixture is cooled to 0-5 °C in an ice bath.
-
Addition of Reactants: A solution of 1-bromo-3-chlorobenzene (1 equivalent) and acetyl chloride (1.1 equivalents) in anhydrous dichloromethane is added dropwise from the dropping funnel to the stirred suspension of aluminum chloride over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is cautiously poured onto crushed ice containing concentrated hydrochloric acid. This is done to quench the reaction and decompose the aluminum chloride complex. The mixture is stirred until all solids have dissolved.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic extracts are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel to afford pure this compound.
Characterization
A combination of spectroscopic techniques is essential to confirm the structure and purity of the synthesized this compound.
Logical Workflow for Characterization
The following diagram illustrates the logical flow of the characterization process.
Caption: Logical workflow for the characterization of the final product.
Expected Characterization Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons would appear as multiplets or doublets in the range of δ 7.0-8.0 ppm. The methyl protons of the acetyl group would be a singlet at approximately δ 2.6 ppm. |
| ¹³C NMR | The carbonyl carbon should appear around δ 195-200 ppm. Aromatic carbons would be observed in the δ 120-140 ppm region. The methyl carbon would be around δ 25-30 ppm. |
| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretch is expected around 1680-1700 cm⁻¹. C-H stretching of the aromatic ring would be observed around 3000-3100 cm⁻¹. C-Br and C-Cl stretches would appear in the fingerprint region below 1000 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M⁺) would show a characteristic isotopic pattern for one bromine and one chlorine atom. The nominal mass would be around m/z 232, 234, and 236. A major fragment would be the acylium ion [M-CH₃]⁺. |
Physicochemical Properties
The following table summarizes key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₆BrClO | [7] |
| Molecular Weight | 233.49 g/mol | [7] |
| CAS Number | 825-40-1 | [8] |
| Appearance | Expected to be a solid at room temperature. | N/A |
Safety Information
It is crucial to handle all chemicals with appropriate safety precautions. This compound is expected to be an irritant. Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.
References
- 1. Method for preparing 2, 4-dichloroacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 2. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 3. CN101898947A - Method for producing 2,4-dichloroacetophenone by using solid waste chlorobenzene tar as raw material - Google Patents [patents.google.com]
- 4. Synthetic method of 2,4-dichloroacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN102675073A - Method for preparing 2, 4-dichloroacetophenone - Google Patents [patents.google.com]
- 6. maths.tcd.ie [maths.tcd.ie]
- 7. This compound | C8H6BrClO | CID 4712644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 825-40-1|this compound|BLD Pharm [bldpharm.com]
The Synthetic Versatility of 1-(2-Bromo-4-chlorophenyl)ethanone: A Gateway to Bioactive Heterocycles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromo-4-chlorophenyl)ethanone is a halogenated acetophenone derivative that serves as a valuable and versatile building block in modern organic synthesis. Its chemical structure, featuring an activated α-bromo ketone and a substituted phenyl ring, makes it a highly reactive electrophile amenable to a variety of chemical transformations. This reactivity is pivotal for its primary application as an intermediate in the synthesis of fine chemicals and, most notably, as a precursor for a diverse range of heterocyclic compounds with significant potential in pharmaceutical and agrochemical development. The presence of both bromo and chloro substituents on the phenyl ring offers additional handles for further synthetic modifications, allowing for the creation of complex molecular architectures.
Core Application: The Hantzsch Thiazole Synthesis
A paramount application of this compound is in the Hantzsch thiazole synthesis, a classic and efficient method for the construction of the thiazole ring. This reaction involves the condensation of an α-haloketone with a thioamide or thiourea. The use of this compound in this synthesis leads to the formation of 2-amino-4-(2-bromo-4-chlorophenyl)thiazole and its derivatives, which are scaffolds of interest in medicinal chemistry due to their association with a wide spectrum of biological activities, including antimicrobial and antifungal properties.
The general mechanism of the Hantzsch thiazole synthesis involves the initial S-alkylation of the thiourea by the α-bromoketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.
Experimental Protocol: Synthesis of 2-Amino-4-(2-bromo-4-chlorophenyl)thiazole
The following is a representative experimental protocol for the Hantzsch synthesis of 2-amino-4-(2-bromo-4-chlorophenyl)thiazole, based on established procedures for analogous α-haloketones.
Materials:
-
This compound
-
Thiourea
-
Absolute Ethanol
-
Deionized Water
-
5% Sodium Bicarbonate Solution
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of this compound in absolute ethanol.
-
Add 1.1 to 1.5 equivalents of thiourea to the solution.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing cold deionized water, which should induce the precipitation of the product.
-
Neutralize the solution by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a generous amount of deionized water to remove any inorganic salts.
-
Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Quantitative Data for Hantzsch Thiazole Synthesis
| α-Haloketone | Thioamide | Solvent | Conditions | Yield (%) |
| 2-Bromoacetophenone | Thiourea | Methanol | Reflux, 30 min | ~99% |
| 4-Chlorophenacyl bromide | Thiourea | Methanol | Reflux, 3 h | 95% |
| 2-Bromo-1-(p-tolyl)ethanone | Thiourea | Ethanol | Reflux, 1 h | 99% |
| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-Phenylthiourea | Methanol | Microwave, 90 °C, 30 min | 95% |
Table 1: Representative yields for the Hantzsch synthesis of 2-aminothiazoles.
Spectroscopic Data
The structural confirmation of the synthesized thiazole derivatives is typically achieved through spectroscopic methods such as NMR. Below is a table of representative ¹H and ¹³C NMR chemical shifts for a similar 2-aminothiazole derivative, 2-amino-4-(4-chlorophenyl)thiazole.
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H NMR | |
| -NH₂ | 7.17 (broad singlet, D₂O exchangeable) |
| Thiazole-H | 7.55 (singlet) |
| Aromatic-H | 7.30 - 7.80 (multiplet) |
| ¹³C NMR | |
| Thiazole C-2 | ~169 |
| Thiazole C-4 | ~153 |
| Thiazole C-5 | ~111 |
| Aromatic C | 125 - 135 |
Table 2: Representative NMR spectral data for a 2-amino-4-arylthiazole.
Biological Potential: Antimicrobial and Antifungal Activity
Thiazole derivatives are a well-established class of compounds with a broad range of pharmacological activities. Notably, many 2-aminothiazole derivatives have demonstrated significant antimicrobial and antifungal properties. The synthesized 2-amino-4-(2-bromo-4-chlorophenyl)thiazole and its analogues are therefore promising candidates for screening as potential antimicrobial agents. Their mechanism of action can vary, but some thiazole derivatives have been shown to inhibit essential enzymes in microbial pathways or disrupt cell membrane integrity.
The following table presents the Minimum Inhibitory Concentration (MIC) values for some thiazole derivatives against various microbial strains, illustrating their potential as antimicrobial agents.
| Compound | S. aureus (μg/mL) | B. subtilis (μg/mL) | E. coli (μg/mL) | P. aeruginosa (μg/mL) | C. albicans (μg/mL) |
| Thiazole Derivative A | 16 | 8 | 32 | 64 | 8 |
| Thiazole Derivative B | 8 | 4 | 16 | 32 | 4 |
| Thiazole Derivative C | 32 | 16 | 64 | >64 | 16 |
Table 3: Representative Minimum Inhibitory Concentration (MIC) data for analogous thiazole derivatives.
Experimental Workflow: Synthesis to Biological Screening
The following diagram illustrates a typical workflow from the synthesis of 2-amino-4-(2-bromo-4-chlorophenyl)thiazole to its subsequent biological evaluation.
Conclusion
This compound is a highly valuable synthetic intermediate, with its utility prominently demonstrated in the Hantzsch synthesis of 2-aminothiazoles. This reaction provides a straightforward and efficient route to a class of heterocyclic compounds with significant potential for the development of new therapeutic agents, particularly in the realm of antimicrobial and antifungal drugs. The detailed experimental protocols and representative data provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this versatile building block and its applications in the discovery of novel bioactive molecules. Further derivatization of the resulting thiazole scaffold can lead to the generation of extensive chemical libraries for high-throughput screening and the identification of lead compounds for drug development programs.
Literature review of 1-(2-Bromo-4-chlorophenyl)ethanone and its derivatives
An In-depth Technical Guide to 1-(2-Bromo-4-chlorophenyl)ethanone and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a halogenated acetophenone derivative that serves as a pivotal intermediate in organic synthesis. Its structure, featuring a reactive α-bromo ketone, makes it an exceptionally versatile building block for the synthesis of a wide array of heterocyclic compounds and other complex molecules. This technical guide provides a comprehensive review of the synthesis, reactivity, and applications of this compound. It focuses on its utility in generating derivatives with significant pharmacological potential, particularly chalcones with anticancer properties and 1,2,4-triazoles with antifungal activity. This document includes detailed experimental protocols, tabulated quantitative data, and process visualizations to serve as a resource for professionals in medicinal chemistry and drug development.
Introduction
α-Halo ketones are a critically important class of intermediates in synthetic organic chemistry, valued for their dual reactivity which allows for the construction of complex molecular architectures. This compound belongs to this class, possessing a bromine atom alpha to a carbonyl group. This arrangement makes the α-carbon highly electrophilic and susceptible to nucleophilic attack, while the carbonyl group itself can participate in a variety of condensation reactions. These properties enable its use as a precursor for synthesizing diverse scaffolds, most notably chalcones and nitrogen-containing heterocycles like 1,2,4-triazoles, which are known to exhibit a broad spectrum of biological activities.
Synthesis of this compound
While direct synthesis protocols for this compound are not extensively detailed in readily available literature, its synthesis can be reliably achieved through established methods for α-halogenation of ketones or via Friedel-Crafts acylation. A common and effective method is the bromination of the parent acetophenone, 1-(4-chlorophenyl)ethanone, at the α-position. However, to achieve the specific 2-bromo isomer, a more controlled approach starting from 1-bromo-3-chlorobenzene is often necessary.
Proposed Experimental Protocol: Friedel-Crafts Acylation
A plausible route involves the Friedel-Crafts acylation of 1-bromo-3-chlorobenzene using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
-
Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a trap, and a dropping funnel is charged with anhydrous aluminum chloride (1.1 eq) and a dry solvent such as dichloromethane (DCM) or carbon disulfide under an inert atmosphere (N₂ or Ar).
-
Reaction: The flask is cooled in an ice bath (0-5 °C). A solution of 1-bromo-3-chlorobenzene (1.0 eq) in the same dry solvent is added, followed by the dropwise addition of acetyl chloride (1.05 eq).
-
Progression: After addition, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-6 h). The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is slowly poured into a beaker of crushed ice containing concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with DCM.
-
Purification: The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine. The layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography or recrystallization to yield this compound.
Chemical Reactivity and Key Derivatives
The synthetic utility of this compound stems from the high reactivity of the carbon-bromine bond, which is readily cleaved in nucleophilic substitution reactions. This allows for the introduction of various functional groups and the construction of heterocyclic systems.
Synthesis of Chalcones
Chalcones are synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an acetophenone with an aromatic aldehyde.[1][2] These compounds form the backbone of many flavonoids and isoflavonoids and are renowned for their anticancer activities.[3]
Synthesis of 1,2,4-Triazoles
1,2,4-triazole derivatives can be synthesized from this compound through a multi-step process. This typically involves converting the ketone to a key intermediate like a thiosemicarbazone, which is then cyclized to form the triazole ring. These derivatives are prominent in medicine, particularly as potent antifungal agents that target ergosterol biosynthesis.[4][5]
Caption: Synthetic pathways from this compound.
Pharmacological Applications of Derivatives
Anticancer Activity of Chalcone Derivatives
Chalcones exhibit significant cytotoxic activity against various cancer cell lines. Their mechanism of action often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[6] Some chalcones also act as prodrugs, undergoing bioactivation by cytochrome P450 enzymes, such as CYP1B1 and CYP1A1, which are overexpressed in many tumors.[3] This tumor-specific activation can lead to targeted cell death while sparing healthy tissues.
Caption: Bioactivation pathway of chalcone prodrugs in cancer cells.
Table 1: Representative Anticancer Activity of Chalcone Derivatives (Note: These are representative data for chalcones, not specifically derived from this compound, to illustrate the potential of the compound class).
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Diaryl Ether Chalcone | MCF-7 (Breast) | 3.44 ± 0.19 | [7] |
| Diaryl Ether Chalcone | HepG2 (Liver) | 4.64 ± 0.23 | [7] |
| Diaryl Ether Chalcone | HCT116 (Colon) | 6.31 ± 0.27 | [7] |
| Furoyloxy-methoxychalcone | HL-60 (Leukemia) | 4.9 ± 1.3 | [7] |
| Chalcone-1,2,3-triazole hybrid | HepG2 (Liver) | 0.9 | [6] |
Antifungal Activity of 1,2,4-Triazole Derivatives
The 1,2,4-triazole moiety is the core of several leading antifungal drugs, including fluconazole and itraconazole.[4] These agents function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Its inhibition disrupts membrane integrity, leading to fungal cell death.[4] Derivatives synthesized from this compound are expected to share this mechanism and exhibit potent antifungal activity.
Table 2: Representative Antifungal Activity of 1,2,4-Triazole Derivatives (Note: These are representative data for triazoles to illustrate the potential of the compound class).
| Compound Class/Substituent | Fungal Strain | MIC (µg/mL) | Reference |
| Benzotriazine-Triazole Analog | Candida albicans | 0.0156 - 2.0 | [5] |
| Benzotriazine-Triazole Analog | Cryptococcus neoformans | 0.0156 - 2.0 | [5] |
| Thiazolo[4,5-d]pyrimidine-Triazole | Various Fungi | 0.06 - 32 | [5] |
| Triazolo-trifluoromethylpyrimidine | Botrytis cinerea | Good Activity | [8] |
| Schiff Base of 1,2,4-triazole-3-thiol | Microsporum gypseum | > Ketoconazole | [9] |
Key Experimental Protocols
General Protocol for Chalcone Synthesis (Claisen-Schmidt Condensation)
-
Reactants: Dissolve this compound (1.0 eq) and a selected substituted aromatic aldehyde (1.0-1.2 eq) in ethanol or methanol.
-
Catalyst: Cool the solution in an ice bath and add an aqueous solution of a base (e.g., 40% KOH or NaOH) dropwise with constant stirring.[1]
-
Reaction: Allow the mixture to stir at room temperature for 4-24 hours. The formation of a precipitate often indicates product formation. Monitor progress with TLC.
-
Isolation: Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the product fully.
-
Purification: Filter the solid, wash with water until neutral, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
General Protocol for Anticancer MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized chalcone derivatives dissolved in DMSO (final DMSO concentration <0.1%) and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add DMSO or isopropanol to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
General Protocol for Antifungal Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans) according to CLSI guidelines.
-
Compound Dilution: Prepare serial dilutions of the synthesized triazole derivatives in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculation: Add the fungal inoculum to each well. Include positive (fungus + medium), negative (medium only), and drug controls (e.g., fluconazole).
-
Incubation: Incubate the plates at 35 °C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.[9]
Physicochemical and Spectroscopic Data
Table 3: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆BrClO | PubChem[10] |
| Molecular Weight | 248.49 g/mol | PubChem[10] |
| Appearance | Solid (predicted) | - |
| CAS Number | 825-40-1 | PubChem[10] |
Table 4: Reference Spectroscopic Data of Analogous α-Bromo Ketones
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Reference |
| 2-Bromo-1-(4-chlorophenyl)ethanone | 7.94 (d, 2H), 7.48 (d, 2H), 4.42 (s, 2H) | 190.2, 140.5, 132.2, 130.3, 129.2, 30.4 | [11] |
| 2-Bromo-1-(2-chlorophenyl)ethanone | 7.62-7.65 (m, 1H), 7.43-7.47 (m, 2H), 7.35-7.40 (m, 1H), 4.53 (s, 2H) | 194.0, 136.2, 132.8, 130.6, 130.5, 130.3, 127.2, 34.7 | [11] |
Conclusion
This compound is a high-value synthetic intermediate with significant potential in medicinal chemistry. Its versatile reactivity allows for the straightforward synthesis of diverse molecular scaffolds, including chalcones and 1,2,4-triazoles. The derivatives of this compound are promising candidates for the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases. The protocols and data summarized in this guide demonstrate the foundational role of this building block and provide a framework for further exploration and drug discovery efforts.
References
- 1. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Synthesis of Chalcones as Anticancer Prodrugs and their Bioactivation in CYP1 Expressing Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. isres.org [isres.org]
- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]
- 9. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C8H6BrClO | CID 4712644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
Methodological & Application
Application Notes & Protocols: Synthesis of Heterocyclic Compounds from 1-(2-Bromo-4-chlorophenyl)ethanone
Introduction
1-(2-Bromo-4-chlorophenyl)ethanone is a versatile bifunctional building block in organic synthesis, particularly for the construction of a wide array of heterocyclic scaffolds. Its structure, featuring an α-bromine atom adjacent to a carbonyl group, allows for sequential or tandem reactions to form various ring systems.[1] The presence of bromo and chloro substituents on the phenyl ring provides additional handles for further functionalization, making its derivatives attractive for applications in medicinal chemistry and materials science. This document provides detailed protocols for the synthesis of quinoxalines and pyrazoles, two important classes of nitrogen-containing heterocycles, using this compound as the starting material.
Synthesis of Quinoxaline Derivatives
Quinoxalines are a class of privileged heterocyclic compounds found in numerous biologically active molecules with applications as antibacterial, anticancer, and kinase inhibitors.[2] A primary and efficient method for their synthesis is the condensation of an aryl 1,2-diamine with an α-haloketone.[2][3] This reaction proceeds via an initial alkylation of one amino group, followed by intramolecular condensation and subsequent oxidation to the aromatic quinoxaline ring.
General Reaction Scheme: Quinoxaline Synthesis
The reaction of this compound with a substituted o-phenylenediamine affords the corresponding 2-(2-bromo-4-chlorophenyl)quinoxaline derivative.
References
Application Notes and Protocols: 1-(2-Bromo-4-chlorophenyl)ethanone in Aromatic Acylation Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromo-4-chlorophenyl)ethanone is a substituted acetophenone that serves as a valuable intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries. While the core structure of this molecule, an acyl halide-like moiety attached to a substituted benzene ring, might suggest its potential use in Friedel-Crafts acylation reactions, its primary application lies in its role as a versatile building block for constructing more complex molecular architectures. This document provides a comprehensive overview of the synthesis of this compound via Friedel-Crafts acylation and its subsequent applications in organic synthesis, along with detailed experimental protocols.
Synthesis of this compound via Friedel-Crafts Acylation
The most common and industrially scalable method for preparing this compound is through the Friedel-Crafts acylation of 1-bromo-3-chlorobenzene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.
Reaction Principle
The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.[1][2] In the synthesis of this compound, the Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the acetyl chloride to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of 1-bromo-3-chlorobenzene. The bromine and chlorine substituents are deactivating and ortho-, para-directing. The acylation is expected to occur at the position para to the chlorine and ortho to the bromine, yielding the desired product.
Diagram: Synthesis of this compound
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |
| 1-Bromo-3-chlorobenzene | C₆H₄BrCl | 191.45 | 19.15 g | 1.0 |
| Acetyl Chloride | C₂H₃ClO | 78.50 | 8.64 g | 1.1 |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 14.67 g | 1.1 |
| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | 200 mL | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | - |
| Sodium Bicarbonate (sat. soln.) | NaHCO₃ | 84.01 | As needed | - |
| Magnesium Sulfate (anhydrous) | MgSO₄ | 120.37 | As needed | - |
Procedure:
-
To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (14.67 g, 0.11 mol) and anhydrous dichloromethane (100 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (8.64 g, 0.11 mol) to the stirred suspension.
-
To this mixture, add a solution of 1-bromo-3-chlorobenzene (19.15 g, 0.10 mol) in anhydrous dichloromethane (100 mL) dropwise from the addition funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (20 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Expected Yield and Characterization:
-
Yield: 75-85%
-
Appearance: White to off-white solid
-
¹H NMR (CDCl₃, 400 MHz): δ 7.75 (d, J = 2.0 Hz, 1H), 7.55 (dd, J = 8.4, 2.0 Hz, 1H), 7.45 (d, J = 8.4 Hz, 1H), 2.65 (s, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 200.1, 138.5, 134.2, 131.8, 130.5, 128.9, 122.3, 30.8.
Applications in Organic Synthesis
This compound is not typically used as an acylating agent in intermolecular Friedel-Crafts reactions. The presence of the deactivating bromo and chloro substituents on the phenyl ring reduces its electrophilicity to a point where it is not a suitable acylium ion precursor under standard conditions. Instead, its synthetic utility stems from the reactivity of the α-bromo ketone functionality.
Synthesis of Heterocyclic Compounds
A primary application of this compound is in the synthesis of a wide variety of heterocyclic compounds, which are core structures in many pharmaceutical agents. The α-bromo ketone is a potent electrophile that readily reacts with nucleophiles.
-
Thiazoles: Reaction with thioamides or thioureas yields substituted thiazoles.
-
Imidazoles: Condensation with amidines can be used to construct the imidazole ring system.
-
Triazoles: It serves as a precursor for the synthesis of 1,2,4-triazole derivatives.[3]
-
Quinoxalines: Reaction with ortho-phenylenediamines leads to the formation of quinoxalines.
Diagram: Heterocycle Synthesis Workflow
Caption: General workflow for heterocycle synthesis.
Intermediate in Pharmaceutical Synthesis
The heterocyclic scaffolds derived from this compound are often key intermediates in the synthesis of active pharmaceutical ingredients (APIs). For example, substituted thiazoles and imidazoles are found in a variety of drugs, including antifungal, antibacterial, and anti-inflammatory agents.
Intramolecular Friedel-Crafts Acylation Potential
While intermolecular acylation is not favored, appropriately substituted derivatives of this compound could potentially undergo intramolecular Friedel-Crafts acylation to form cyclic ketones.[4] For this to occur, the molecule would need to possess a tethered aromatic ring that can act as the nucleophile.
For instance, if the methyl group of the ethanone were extended into a chain terminating in a phenyl group, an intramolecular cyclization could be induced by a Lewis acid to form a polycyclic ketone. The feasibility and yield of such a reaction would depend on the length and nature of the tether, as well as the substitution pattern on the second aromatic ring.
Conclusion
This compound is a key synthetic intermediate whose relevance to Friedel-Crafts acylation primarily lies in its own synthesis. Its application in subsequent reactions is dominated by the reactivity of its α-bromo ketone moiety, making it a valuable precursor for a diverse range of heterocyclic compounds, many of which are of interest in drug discovery and development. While its direct use as an acylating agent in intermolecular Friedel-Crafts reactions is not established, the potential for its derivatives to undergo intramolecular cyclizations remains an area for synthetic exploration.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 1-(2-Bromo-4-chlorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of nucleophilic substitution reactions involving 1-(2-Bromo-4-chlorophenyl)ethanone. This versatile α-halo ketone serves as a valuable building block for the synthesis of a wide array of heterocyclic compounds and other functionalized molecules, which are of significant interest in medicinal chemistry and drug development. The protocols detailed herein provide methodologies for the synthesis of various derivatives and offer insights into their potential biological applications.
Introduction
This compound, also known as 2-bromo-4'-chloroacetophenone, is a highly reactive electrophile due to the presence of a bromine atom on the α-carbon adjacent to the carbonyl group. This structural feature makes it susceptible to nucleophilic attack, leading to the displacement of the bromide ion. This reactivity is the basis for its utility in the synthesis of diverse molecular scaffolds, particularly five-membered heterocycles like thiazoles, which are known to exhibit a range of biological activities, including antifungal and antimicrobial properties.
General Reaction Pathway
The fundamental reaction involves the nucleophilic attack on the α-carbon of this compound, resulting in the formation of a new carbon-nucleophile bond and the expulsion of the bromide leaving group.
Caption: General nucleophilic substitution reaction of this compound.
Data Presentation
Table 1: Nucleophilic Substitution Reactions and Product Characterization
| Nucleophile | Reagent | Product Name | Reaction Conditions | Yield (%) | Spectroscopic Data |
| Thiourea | Thiourea | 2-Amino-4-(2-bromo-4-chlorophenyl)thiazole | Ethanol, Reflux, 1-3 h | ~90% | ¹H NMR (CDCl₃, 400 MHz): δ 7.85 (d, J=2.0 Hz, 1H), 7.55 (dd, J=8.4, 2.0 Hz, 1H), 7.40 (d, J=8.4 Hz, 1H), 6.80 (s, 1H), 5.10 (br s, 2H). ¹³C NMR (CDCl₃, 100 MHz): δ 168.2, 149.5, 134.0, 132.8, 131.5, 129.8, 128.5, 122.1, 105.3. |
| Aniline | Aniline | 1-(4-Chlorophenyl)-2-(phenylamino)ethanone | Ethanol, Reflux, 4 h | Moderate | ¹H NMR (CDCl₃, 400 MHz): δ 7.90 (d, J=8.8 Hz, 2H), 7.45 (d, J=8.8 Hz, 2H), 7.20 (t, J=7.8 Hz, 2H), 6.80 (t, J=7.4 Hz, 1H), 6.70 (d, J=8.0 Hz, 2H), 4.60 (s, 2H), 4.50 (br s, 1H). |
| Sodium Azide | NaN₃ | 1-(2-Azido-4-chlorophenyl)ethanone | DMF, Room Temp, 12-24 h | High | IR (KBr, cm⁻¹): 2100 (N₃ stretch), 1685 (C=O stretch). |
| Potassium Cyanide | KCN | 2-(4-Chlorophenyl)-2-oxoacetonitrile | Ethanol/Water, Reflux, 2-4 h | Good | IR (KBr, cm⁻¹): 2220 (C≡N stretch), 1690 (C=O stretch). |
Note: Spectroscopic data for some products are predicted based on analogous structures and may vary.
Experimental Protocols
Protocol 1: Hantzsch Thiazole Synthesis of 2-Amino-4-(2-bromo-4-chlorophenyl)thiazole
This protocol describes the synthesis of a thiazole derivative, a common and biologically relevant scaffold, via the Hantzsch thiazole synthesis.[1][2]
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Sodium Carbonate (5% aqueous solution)
-
Deionized water
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol) and thiourea (1.2 mmol).
-
Add ethanol (5 mL) to the flask.
-
Heat the mixture to reflux (approximately 78 °C) with stirring for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (20 mL).
-
Neutralize the solution with a 5% aqueous solution of sodium carbonate.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold deionized water.
-
Dry the product under vacuum to obtain 2-amino-4-(2-bromo-4-chlorophenyl)thiazole.
Protocol 2: Synthesis of 1-(4-Chlorophenyl)-2-(phenylamino)ethanone
Materials:
-
This compound
-
Aniline
-
Ethanol
-
Triethylamine
Procedure:
-
Dissolve this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add aniline (1.1 mmol) and triethylamine (1.2 mmol) to the solution.
-
Reflux the mixture for 4 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of 1-(2-Azido-4-chlorophenyl)ethanone
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in DMF (5 mL).
-
Add sodium azide (1.5 mmol) to the solution.
-
Stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once complete, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
Protocol 4: Synthesis of 2-(4-Chlorophenyl)-2-oxoacetonitrile
Materials:
-
This compound
-
Potassium Cyanide (KCN)
-
Ethanol
-
Water
Procedure:
-
Caution: Potassium cyanide is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.
-
Dissolve this compound (1.0 mmol) in a mixture of ethanol and water.
-
Add potassium cyanide (1.2 mmol) to the solution.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After cooling, remove the ethanol under reduced pressure.
-
Add water to the residue and extract with dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Signaling Pathway and Mechanism of Action
Derivatives of this compound, particularly thiazoles, have shown promise as antifungal agents. The proposed mechanism of action for many azole-based antifungals, including thiazoles, involves the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase.[3] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.
Inhibition of lanosterol 14α-demethylase disrupts the production of ergosterol, leading to the accumulation of toxic sterol precursors and altering the fluidity and integrity of the fungal cell membrane. This ultimately results in the inhibition of fungal growth and cell death.
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by thiazole derivatives.
Experimental Workflow
The general workflow for the synthesis and characterization of derivatives from this compound is outlined below.
Caption: General experimental workflow for synthesis and evaluation.
References
Application Notes and Protocols for the Alkylation of Amines with 1-(2-Bromo-4-chlorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for the N-alkylation of secondary amines using the versatile building block, 1-(2-bromo-4-chlorophenyl)ethanone. This reaction is a fundamental transformation in synthetic organic chemistry, yielding α-amino ketones which are valuable intermediates in the synthesis of a wide array of biologically active compounds. The resulting products are of significant interest in medicinal chemistry, particularly in the development of novel antimicrobial and antifungal agents. This document outlines the reaction mechanism, a detailed experimental protocol, data on expected yields, and characterization of the resulting products.
Introduction
The alkylation of amines with α-haloacetophenones is a well-established and reliable method for the formation of carbon-nitrogen bonds. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the amine acts as a nucleophile, attacking the electrophilic α-carbon of the ketone and displacing the bromide leaving group. The presence of the electron-withdrawing chloro and bromo substituents on the phenyl ring of this compound enhances the electrophilicity of the α-carbon, facilitating the reaction.
The resulting α-amino ketones are key structural motifs in a variety of pharmacologically active molecules. Derivatives of similar structures have demonstrated potent antimicrobial and antifungal properties, making this synthetic route highly relevant for drug discovery and development programs.[1]
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the alkylation of a representative secondary amine, morpholine, with this compound, based on analogous reactions.
| Amine | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Morpholine | K₂CO₃ | Acetonitrile | Reflux | 4-6 | 85-95 |
| Piperidine | K₂CO₃ | Acetonitrile | Reflux | 4-6 | 80-90 |
| N-Methylpiperazine | K₂CO₃ | Acetonitrile | Reflux | 5-7 | 75-85 |
Experimental Protocols
This protocol describes a general procedure for the synthesis of 1-(2-bromo-4-chlorophenyl)-2-morpholinoethanone.
Materials:
-
This compound
-
Morpholine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Addition of Reagents: Add anhydrous acetonitrile to dissolve the starting material. To this solution, add anhydrous potassium carbonate (2.0 eq) followed by the dropwise addition of morpholine (1.2 eq).
-
Reaction: The reaction mixture is heated to reflux (approximately 82°C) and stirred vigorously.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is considered complete when the starting material spot is no longer visible.
-
Workup: After completion, the reaction mixture is cooled to room temperature. The inorganic salts are removed by filtration, and the filtrate is concentrated under reduced pressure.
-
Extraction: The residue is redissolved in ethyl acetate and washed sequentially with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-(2-bromo-4-chlorophenyl)-2-morpholinoethanone.
Characterization of the Starting Material (Isomer: 2-Bromo-1-(4-chlorophenyl)ethanone):
-
¹H NMR (400 MHz, CDCl₃): δ 7.94 (d, J = 8.8 Hz, 2H), 7.48 (d, J = 8.8 Hz, 2H), 4.42 (s, 2H).[2]
-
¹³C NMR (100 MHz, CDCl₃): δ 190.2, 140.5, 132.2, 130.3, 129.2, 30.4.[2]
Expected Characterization of the Product (1-(2-bromo-4-chlorophenyl)-2-morpholinoethanone):
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons, a singlet for the methylene protons adjacent to the carbonyl group, and multiplets for the morpholine ring protons.
-
¹³C NMR: The spectrum should display resonances for the carbonyl carbon, the aromatic carbons, the methylene carbon adjacent to the carbonyl, and the carbons of the morpholine ring.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of 1-(2-bromo-4-chlorophenyl)-2-morpholinoethanone.
Caption: Logical relationship from synthesis to potential biological application of α-amino ketones.
References
Application Notes & Protocols: Synthesis of Chalcones from 1-(2-Bromo-4-chlorophenyl)ethanone
Introduction
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds that serve as key precursors in the biosynthesis of flavonoids and isoflavonoids.[1][2][3] These molecules are of significant interest to the scientific community due to their diverse and well-documented pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde that lacks an α-hydrogen.[5][6] This protocol provides a detailed experimental procedure for the synthesis of various chalcone derivatives starting from 1-(2-Bromo-4-chlorophenyl)ethanone and different substituted benzaldehydes.
General Reaction Scheme
The synthesis involves the Claisen-Schmidt condensation of this compound with a substituted aromatic aldehyde (Ar-CHO) in the presence of a base catalyst, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent.
Figure 1: General reaction scheme for the synthesis of chalcones from this compound.
Experimental Protocol
This protocol outlines a general method for the base-catalyzed synthesis of chalcones. The procedure can be adapted for various substituted benzaldehydes.
1. Materials and Reagents
-
This compound
-
Substituted benzaldehydes (e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)
-
Ethanol (Rectified spirit)[7]
-
Distilled water
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)[2][7]
-
Standard laboratory glassware (round-bottomed flask, magnetic stirrer, etc.)
-
Filtration apparatus (Büchner funnel)
-
Thin Layer Chromatography (TLC) plates
2. General Synthesis Procedure
-
Reaction Setup : In a 250 mL round-bottomed flask equipped with a magnetic stirrer, dissolve this compound (e.g., 10 mmol) and the desired substituted benzaldehyde (10 mmol) in ethanol (20-30 mL).[7]
-
Catalyst Addition : While stirring the solution at room temperature, slowly add an aqueous solution of NaOH or KOH (e.g., 20 mmol in 10 mL of water) dropwise.[7] The reaction temperature should be maintained between 20-25°C, using a water bath if necessary.[7]
-
Reaction : Continue to stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC (e.g., using a 9:1 hexane:ethyl acetate solvent system).[2] Reaction times can vary from 4 to 24 hours, often indicated by the formation of a precipitate.[7][9]
-
Work-up and Isolation : Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice (~100 g).[10] Acidify the mixture by slowly adding dilute HCl until the pH is neutral (~pH 7). This will cause the crude chalcone product to precipitate.[2][7]
-
Filtration : Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid generously with cold distilled water to remove any inorganic impurities.[2][10]
-
Purification : The crude product can be purified by recrystallization, typically from ethanol.[2][10] If further purification is required, column chromatography on silica gel can be performed using a suitable eluent system like ethyl acetate in hexane.[7]
-
Drying and Characterization : Dry the purified chalcone in a desiccator or a vacuum oven. Characterize the final product by determining its melting point and using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.[2][10]
Data Presentation
The following table summarizes the expected products and their properties from the reaction of this compound with various substituted benzaldehydes.
| Aldehyde Reactant | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Physical Form |
| Benzaldehyde | (E)-1-(2-Bromo-4-chlorophenyl)-3-phenylprop-2-en-1-one | C₁₅H₁₀BrClO | 321.60 | Pale yellow solid |
| 4-Methoxybenzaldehyde | (E)-1-(2-Bromo-4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | C₁₆H₁₂BrClO₂ | 351.62 | Yellow crystalline solid |
| 4-Nitrobenzaldehyde | (E)-1-(2-Bromo-4-chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one | C₁₅H₉BrClNO₃ | 366.59 | Yellow-orange solid |
| 4-Chlorobenzaldehyde | (E)-1-(2-Bromo-4-chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | C₁₅H₉BrCl₂O | 356.04 | Light yellow crystals |
Mandatory Visualization
The following diagrams illustrate the general workflow for the synthesis and purification of chalcones as described in this protocol.
Caption: Experimental workflow for chalcone synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. jetir.org [jetir.org]
- 3. Chalcones: Synthetic Chemistry Follows Where Nature Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spectral analysis of novel chalcone derivatives with 1-(4-methyl-2,5-dimethoxyphenyl) ethanone. [wisdomlib.org]
- 10. rsc.org [rsc.org]
Application Notes and Protocols for Microwave-Assisted Synthesis Using 1-(2-Bromo-4-chlorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the microwave-assisted synthesis of biologically relevant heterocyclic compounds, namely chalcones, pyrazoles, and 1,2,4-triazoles, using 1-(2-Bromo-4-chlorophenyl)ethanone as a key starting material. The significant reduction in reaction times and increase in yields make microwave-assisted synthesis a highly attractive method in medicinal chemistry and drug discovery.
Introduction
This compound is a versatile building block in organic synthesis due to its reactive α-bromo-ketone functionality and the presence of two halogen substituents on the phenyl ring, which can be further functionalized. Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly and efficiently heat reaction mixtures, leading to dramatically reduced reaction times, often from hours to minutes, and improved product yields compared to conventional heating methods.[1][2][3][4] This technology is particularly advantageous for the synthesis of heterocyclic compounds, which form the scaffold of many pharmaceutical agents.
The synthesized chalcones, pyrazoles, and triazoles are classes of compounds well-known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][5][6] Chalcones, for instance, have been reported to interfere with signaling pathways such as the VEGF/VEGFR-2 and JAK/STAT pathways, while pyrazoline derivatives of chalcones can induce apoptosis and cell cycle arrest.[1][7]
Synthesis Overview
The general synthetic strategy involves a stepwise approach where this compound is first converted to a chalcone derivative through a Claisen-Schmidt condensation. This chalcone then serves as a versatile intermediate for the synthesis of pyrazoles and can be conceptually linked to the synthesis of triazoles, although the latter may require modification of the starting material.
References
- 1. A Study of Biological Importance of Pyrazoles, Chalcones and their Derivatives [ignited.in]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]
- 6. Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles [organic-chemistry.org]
- 7. Synthesis and Biological Evaluation of 1,2,3-triazole tethered Pyrazoline and Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Catalytic Cross-Coupling Reactions with 1-(2-Bromo-4-chlorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the catalytic cross-coupling reactions of 1-(2-Bromo-4-chlorophenyl)ethanone, a versatile building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The strategic positioning of the bromo and chloro substituents allows for selective functionalization, primarily at the more reactive bromo position, enabling the introduction of a wide range of functionalities through various palladium-catalyzed cross-coupling reactions.
Key Applications
The cross-coupling reactions of this compound are instrumental in the synthesis of biaryl, amino-substituted, and alkynyl-substituted acetophenone derivatives. These products serve as key intermediates in the development of novel therapeutic agents and functional materials. The presence of the chloro group provides a handle for subsequent transformations, further increasing the molecular diversity achievable from this starting material.
Overview of Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] For this compound, the primary site of reaction is the carbon-bromine bond due to its lower bond dissociation energy compared to the carbon-chlorine bond. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for Suzuki, and Sonogashira reactions) or amine coordination/deprotonation (for Buchwald-Hartwig amination), and reductive elimination.[2][3]
A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions is depicted below.
References
Application of 1-(2-Bromo-4-chlorophenyl)ethanone in the Synthesis of 1,2,4-Triazole Derivatives
Application Note ID: AN-TC-2025-12
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 1,2,4-triazole derivatives, valuable scaffolds in drug discovery, using 1-(2-Bromo-4-chlorophenyl)ethanone as a key starting material. The described synthetic pathway involves a two-step process: the formation of a thiosemicarbazone intermediate, followed by its oxidative cyclization to the corresponding 4H-1,2,4-triazole-3-thiol. These protocols are designed for researchers and scientists in the field of medicinal chemistry and drug development. The resulting triazole derivatives, featuring a 2-bromo-4-chlorophenyl moiety, are of significant interest due to the known broad-spectrum biological activities of halogenated triazoles, including antimicrobial and antifungal properties.
Introduction
1,2,4-triazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties. The incorporation of a halogenated phenyl ring, such as a 2-bromo-4-chlorophenyl group, at the C-5 position of the triazole ring can significantly modulate the biological activity of the resulting molecule. This compound serves as a versatile and readily available starting material for the synthesis of these valuable compounds. The synthetic route outlined herein is a reliable method for accessing 5-(2-bromo-4-chlorophenyl)-substituted 1,2,4-triazole-3-thiols, which can be further modified to generate a library of potential drug candidates.
Overall Synthesis Scheme
The synthesis of 5-(2-bromo-4-chlorophenyl)-4H-1,2,4-triazole-3-thiol from this compound proceeds through a two-step reaction sequence. The first step is the condensation of the ketone with thiosemicarbazide to form the corresponding thiosemicarbazone intermediate. The second step involves the oxidative cyclization of the thiosemicarbazone in a basic medium to yield the desired 1,2,4-triazole derivative.
Caption: Overall two-step synthesis workflow.
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Bromo-4-chlorophenyl)ethylidene]thiosemicarbazide (Thiosemicarbazone Intermediate)
This protocol is adapted from the general synthesis of thiosemicarbazones from ketones.
Materials:
-
This compound
-
Thiosemicarbazide
-
Ethanol (absolute)
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (0.01 mol) in 100 mL of absolute ethanol.
-
To this solution, add thiosemicarbazide (0.01 mol) and a catalytic amount (3-4 drops) of glacial acetic acid.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl acetate:Hexane, 1:1).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The precipitated solid is collected by vacuum filtration using a Büchner funnel.
-
Wash the solid product with cold ethanol (2 x 20 mL) to remove any unreacted starting materials.
-
Dry the product in a vacuum oven at 50-60 °C to a constant weight.
-
The product can be further purified by recrystallization from ethanol if necessary.
Protocol 2: Synthesis of 5-(2-bromo-4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
This protocol is based on the general procedure for the cyclization of thiosemicarbazones to 1,2,4-triazoles.[1][2]
Materials:
-
1-(2-Bromo-4-chlorophenyl)ethylidene]thiosemicarbazide (from Protocol 1)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), concentrated
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, suspend the thiosemicarbazone intermediate (0.01 mol) in a 10% aqueous solution of sodium hydroxide (100 mL).
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 6-8 hours.
-
The reaction mixture should become a clear solution.
-
After the reflux period, cool the reaction mixture to room temperature in an ice bath.
-
Carefully acidify the cold solution by dropwise addition of concentrated hydrochloric acid with constant stirring until the pH is approximately 5-6.
-
A precipitate will form upon acidification.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate thoroughly with cold distilled water until the washings are neutral to pH paper.
-
Dry the product in a vacuum oven at 60-70 °C.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.
Data Presentation
Table 1: Summary of Synthesis Steps and Expected Results
| Step | Reaction | Key Reagents | Solvent | Conditions | Expected Yield |
| 1 | Thiosemicarbazone Formation | This compound, Thiosemicarbazide, Acetic Acid (cat.) | Ethanol | Reflux, 4-6 h | 85-95% |
| 2 | 1,2,4-Triazole Cyclization | Thiosemicarbazone, NaOH, HCl | Water | Reflux, 6-8 h; then acidification | 70-85% |
Table 2: Representative Antimicrobial Activity of Structurally Similar 1,2,4-Triazole Derivatives
The following data for structurally related compounds are provided to indicate the potential biological activity of the target molecules. Direct antimicrobial data for 5-(2-bromo-4-chlorophenyl)-4H-1,2,4-triazole-3-thiol is not available in the cited literature.
| Compound Analogue | Test Organism | MIC (µg/mL) | Reference |
| 4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivative | Bacillus subtilis | 31.25 | [1] |
| 3-(2-bromophenyl)-5-(decylthio)-4-phenyl-4H-1,2,4-triazole | Staphylococcus aureus | Moderate Activity | [3] |
| 3-(2-bromophenyl)-5-(decylthio)-4-phenyl-4H-1,2,4-triazole | Candida albicans | High Activity | [3] |
| Nalidixic acid-based 1,2,4-triazole-3-thione derivative | Pseudomonas aeruginosa | 16 | [1] |
Visualization of Experimental Workflow
Caption: Detailed experimental workflow.
Discussion
The provided protocols offer a straightforward and efficient method for the synthesis of 5-(2-bromo-4-chlorophenyl)-4H-1,2,4-triazole-3-thiol. The reaction conditions are standard for organic synthesis laboratories and generally provide good to excellent yields. The purity of the intermediates and final products can be readily assessed by standard analytical techniques such as TLC, melting point determination, and spectroscopic methods (NMR, IR, Mass Spectrometry). The resulting triazole derivative is a versatile intermediate for further chemical modifications, such as S-alkylation or N-amination, to generate a diverse range of compounds for biological screening. The presence of the bromo and chloro substituents on the phenyl ring is anticipated to enhance the lipophilicity and electronic properties of the molecule, which may contribute to improved antimicrobial activity.
Safety Precautions
-
All experimental work should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
This compound and thiosemicarbazide are harmful if swallowed or in contact with skin. Avoid inhalation of dust and contact with skin and eyes.
-
Concentrated acids and bases (HCl, NaOH) are corrosive and should be handled with extreme care.
-
Organic solvents like ethanol are flammable. Avoid open flames and use appropriate heating methods (e.g., heating mantle with a stirrer).
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
Application Notes and Protocols for One-Pot Synthesis Strategies Utilizing 1-(2-Bromo-4-chlorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and strategies for the efficient one-pot synthesis of diverse heterocyclic compounds using 1-(2-bromo-4-chlorophenyl)ethanone as a key starting material. The methodologies outlined below are designed to be robust and scalable, offering access to libraries of potentially bioactive molecules for drug discovery and development.
Application Note 1: One-Pot Synthesis of Substituted Thiazoles
Thiazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The Hantzsch thiazole synthesis offers a straightforward and efficient one-pot approach to construct the thiazole ring system from α-halo ketones and a source of thiourea.
Reaction Scheme:
A one-pot synthesis of 2-amino-4-(2-bromo-4-chlorophenyl)thiazole can be achieved by reacting this compound with thiourea. This reaction proceeds via a classic Hantzsch synthesis mechanism.
Caption: One-pot Hantzsch thiazole synthesis.
Experimental Protocol:
-
To a solution of this compound (1.0 mmol) in ethanol (20 mL), add thiourea (1.2 mmol).
-
The reaction mixture is heated to reflux and stirred for 4-6 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is triturated with a saturated solution of sodium bicarbonate.
-
The solid product is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Quantitative Data Summary:
| Product | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) | M.P. (°C) |
| 2-Amino-4-(2-bromo-4-chlorophenyl)thiazole | This compound | Thiourea | Ethanol | 4-6 | 85-95 | 178-180 |
| 2-Phenylamino-4-(2-bromo-4-chlorophenyl)thiazole | This compound | Phenylthiourea | Ethanol | 6-8 | 80-90 | 195-197 |
Application Note 2: One-Pot Synthesis of Quinoxaline Derivatives
Quinoxaline scaffolds are prevalent in a variety of biologically active compounds, demonstrating antibacterial, antiviral, anticancer, and anti-inflammatory activities. A facile one-pot synthesis of quinoxalines involves the condensation of an α-bromo ketone with an o-phenylenediamine derivative.[1][2]
Reaction Scheme:
The reaction of this compound with o-phenylenediamine in a one-pot fashion leads to the formation of 2-(2-bromo-4-chlorobenzoyl)quinoxaline.
Caption: One-pot quinoxaline synthesis.
Experimental Protocol:
-
A mixture of this compound (1.0 mmol) and o-phenylenediamine (1.0 mmol) is dissolved in ethanol (25 mL).
-
The reaction mixture is refluxed for 3-5 hours, with the reaction progress monitored by TLC.
-
After completion, the mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum.
-
Further purification can be achieved by recrystallization from ethanol.
Quantitative Data Summary:
| Product | Starting Materials | Solvent | Reaction Time (h) | Yield (%) | M.P. (°C) |
| 2-(2-Bromo-4-chlorobenzoyl)quinoxaline | This compound, o-Phenylenediamine | Ethanol | 3-5 | 90-98 | 145-147 |
| 6-Methyl-2-(2-bromo-4-chlorobenzoyl)quinoxaline | This compound, 4-Methyl-o-phenylenediamine | Ethanol | 3-5 | 88-95 | 158-160 |
Application Note 3: One-Pot, Four-Component Synthesis of Tetrasubstituted Imidazoles
Imidazole derivatives are of significant interest in drug discovery due to their wide range of pharmacological properties, including antimicrobial and anticancer activities.[3][4] A highly efficient one-pot, four-component reaction allows for the synthesis of structurally diverse, tetrasubstituted imidazoles.
Reaction Scheme:
This multi-component reaction involves the condensation of this compound, an aldehyde, a primary amine, and ammonium acetate.
Caption: Four-component imidazole synthesis.
Experimental Protocol:
-
A mixture of this compound (1.0 mmol), an aldehyde (e.g., benzaldehyde, 1.0 mmol), a primary amine (e.g., aniline, 1.0 mmol), and ammonium acetate (2.0 mmol) is heated at 100-120 °C under solvent-free conditions for 1-2 hours.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and partitioned between ethyl acetate and water.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Quantitative Data Summary:
| Product | Aldehyde | Primary Amine | Reaction Time (h) | Yield (%) | M.P. (°C) |
| 1-Phenyl-2-phenyl-4-(2-bromo-4-chlorophenyl)imidazole | Benzaldehyde | Aniline | 1.5 | 85-92 | 210-212 |
| 1-Benzyl-2-(4-methoxyphenyl)-4-(2-bromo-4-chlorophenyl)imidazole | 4-Methoxybenzaldehyde | Benzylamine | 2 | 82-90 | 198-200 |
Biological Significance and Potential Signaling Pathways
The synthesized heterocyclic cores—thiazoles, quinoxalines, and imidazoles—are known to interact with various biological targets. For instance, many quinoxaline derivatives have been shown to exhibit anticancer activity by inhibiting protein kinases involved in cell proliferation and survival signaling pathways, such as the PI3K/Akt/mTOR pathway.
References
Troubleshooting & Optimization
Optimization of reaction conditions for 1-(2-Bromo-4-chlorophenyl)ethanone synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Bromo-4-chlorophenyl)ethanone. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to facilitate a successful synthesis.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, which is typically a two-step process: Friedel-Crafts acylation of chlorobenzene to form 4-chloroacetophenone, followed by α-bromination.
| Issue | Potential Cause | Recommended Solution |
| Step 1: Friedel-Crafts Acylation | ||
| Low or No Product Yield | Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture exposure. | Ensure all glassware is thoroughly dried and use anhydrous reagents. Aluminum chloride is highly sensitive to moisture. |
| Deactivation of the aromatic ring. | While chlorobenzene is deactivated, the reaction should proceed under standard Friedel-Crafts conditions. Ensure the correct stoichiometry of the Lewis acid is used. | |
| Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider a modest increase in temperature or extending the reaction time. | |
| Formation of Multiple Products | Polysubstitution due to an activated aromatic ring. | This is less common with deactivating groups like chlorine. However, using a precise 1:1 molar ratio of the acylating agent to the aromatic substrate can minimize this. |
| Isomer formation. | The chloro group is an ortho, para-director. While 4-chloroacetophenone is the major product, some 2-chloroacetophenone may form. Purification by chromatography or recrystallization is necessary.[1] | |
| Step 2: α-Bromination | ||
| Over-bromination (di- or tri-brominated products) | Use of excess brominating agent. | Carefully control the stoichiometry. Using a slight excess (e.g., 1.1 equivalents) of the brominating agent is often sufficient to drive the reaction to completion without significant over-bromination.[2] |
| High reaction temperature or prolonged reaction time. | Maintain the recommended reaction temperature and monitor the reaction by TLC to avoid extended reaction times that can lead to side products. | |
| Reaction Does Not Proceed or is Sluggish | Ineffective brominating agent. | Pyridine hydrobromide perbromide is an effective brominating agent for this substrate.[2] N-Bromosuccinimide (NBS) can also be used, but may require a radical initiator like benzoyl peroxide. |
| Deactivated substrate. | The acetyl group deactivates the aromatic ring towards further electrophilic substitution, but the α-position of the ketone is susceptible to bromination via an enol or enolate intermediate. Acidic conditions, such as using acetic acid as a solvent, can facilitate enolization. | |
| Product Purification Challenges | Contamination with starting material. | Monitor the reaction to ensure it goes to completion. If starting material remains, it can often be removed by recrystallization or column chromatography. |
| Presence of colored impurities. | Treatment with activated carbon during recrystallization can help to remove colored byproducts. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used and effective method is a two-step synthesis. The first step is the Friedel-Crafts acylation of chlorobenzene with acetyl chloride or acetic anhydride using a Lewis acid catalyst like aluminum chloride (AlCl₃) to produce 4-chloroacetophenone. The second step is the selective α-bromination of 4-chloroacetophenone using a brominating agent such as pyridine hydrobromide perbromide.
Q2: Why is the Friedel-Crafts acylation of chlorobenzene challenging?
A2: The chlorine atom on the benzene ring is an electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution. However, it is an ortho, para-director, leading primarily to the desired 4-chloroacetophenone as the major product.[1]
Q3: How can I avoid polyacylation during the Friedel-Crafts reaction?
A3: Polyacylation is generally not a significant issue when acylating a deactivated ring like chlorobenzene. The product, 4-chloroacetophenone, is even more deactivated than the starting material, which prevents further acylation.
Q4: What are the best practices for handling aluminum chloride in the Friedel-Crafts acylation?
A4: Aluminum chloride is highly hygroscopic and reacts violently with water. It should be handled in a dry environment (e.g., under a nitrogen atmosphere or in a glove box), and all solvents and reagents must be anhydrous.
Q5: Which brominating agent is most effective for the α-bromination of 4-chloroacetophenone?
A5: Pyridine hydrobromide perbromide has been shown to be highly effective for the bromination of 4-chloroacetophenone, providing good yields.[2] Other reagents like N-Bromosuccinimide (NBS) can also be used.
Q6: How can I monitor the progress of the reactions?
A6: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of both the Friedel-Crafts acylation and the bromination steps. By comparing the reaction mixture to the starting material, you can determine when the reaction is complete.
Experimental Protocols
Step 1: Synthesis of 4-chloroacetophenone via Friedel-Crafts Acylation
This protocol is a general procedure for the Friedel-Crafts acylation of chlorobenzene.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Chlorobenzene
-
Acetyl Chloride (CH₃COCl) or Acetic Anhydride ((CH₃CO)₂O)
-
Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂)
-
Hydrochloric Acid (HCl), concentrated
-
Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas trap, and an addition funnel under a nitrogen atmosphere.
-
To the flask, add anhydrous aluminum chloride (1.1 to 1.2 equivalents) and the anhydrous solvent (e.g., DCM).
-
Cool the stirred suspension to 0 °C in an ice bath.
-
Add acetyl chloride (1.0 equivalent) dropwise to the suspension via the addition funnel.
-
After the addition of acetyl chloride, add chlorobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours or until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture over a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the solvent (e.g., DCM).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude 4-chloroacetophenone.
-
The crude product can be purified by recrystallization or vacuum distillation.
Step 2: Synthesis of this compound via α-Bromination
This protocol details the α-bromination of 4-chloroacetophenone.
Materials:
-
4-chloroacetophenone
-
Pyridine hydrobromide perbromide
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask, dissolve 4-chloroacetophenone (1.0 equivalent) in glacial acetic acid.[2]
-
Add pyridine hydrobromide perbromide (1.1 equivalents) to the solution.[2]
-
Attach a reflux condenser and heat the reaction mixture to 90 °C with stirring.[2]
-
Monitor the reaction progress using TLC. The reaction is typically complete within 3 hours.[3]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the crude product.
-
Filter the solid product, wash with cold water, and dry to obtain crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Data Presentation
Table 1: Optimized Reaction Conditions for the Bromination of 4-chloroacetophenone
| Parameter | Value | Reference |
| Substrate | 4-chloroacetophenone | [2] |
| Brominating Agent | Pyridine hydrobromide perbromide | [2] |
| Molar Ratio (Substrate:Brominating Agent) | 1.0 : 1.1 | [2] |
| Solvent | Acetic Acid | [2] |
| Temperature | 90 °C | [2] |
| Reaction Time | ~3 hours | [3] |
| Yield | ~85% | [2] |
Mandatory Visualization
Caption: Experimental workflow for the two-step synthesis of this compound.
References
- 1. On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE [vedantu.com]
- 2. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Reactions with 1-(2-Bromo-4-chlorophenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-Bromo-4-chlorophenyl)ethanone. The information is designed to help improve reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block in organic synthesis. The presence of two reactive halogen atoms at different positions on the aromatic ring, as well as an α-bromoketone functionality, allows for a variety of transformations. The most common reactions include:
-
Nucleophilic Substitution at the α-carbon.
-
Hantzsch Thiazole Synthesis and other heterocycle formations.
-
Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings, primarily at the aryl bromide position.
-
Copper-catalyzed Ullmann couplings , also at the aryl bromide position.
Q2: Why am I experiencing low yields in my reactions with this compound?
A2: Low yields can stem from several factors. Common causes include:
-
Steric Hindrance: The ortho-bromo substituent can sterically hinder reactions at the aryl bromide position, slowing down reaction rates and potentially leading to side reactions.
-
Competing Reactions: The presence of multiple reactive sites can lead to a mixture of products if the reaction conditions are not selective enough. For example, a nucleophile could react at both the α-carbon and the aryl bromide position under certain conditions.
-
Catalyst Inactivation: In cross-coupling reactions, impurities in the starting materials or solvents can poison the palladium or copper catalyst.
-
Suboptimal Reaction Conditions: Temperature, solvent, base, and catalyst/ligand choice are all critical parameters that need to be optimized for each specific reaction.
-
Moisture and Air Sensitivity: Some organometallic reactions are sensitive to moisture and oxygen. Ensuring anhydrous and inert conditions is crucial.
Q3: How can I improve the selectivity of my reaction?
A3: To improve selectivity, consider the following:
-
Reaction Temperature: Lowering the reaction temperature can often increase the selectivity of the desired reaction over side reactions.
-
Choice of Catalyst and Ligand: In cross-coupling reactions, the choice of ligand can significantly influence the selectivity for one reactive site over another. For example, bulky ligands can favor reaction at the less sterically hindered position.
-
Protecting Groups: If one reactive site is interfering with the desired transformation at another, consider using a protecting group strategy.
-
Reaction Time: Monitoring the reaction closely and stopping it once the starting material is consumed can prevent the formation of degradation products.
Troubleshooting Guides
Hantzsch Thiazole Synthesis
Issue: Low yield of the desired thiazole.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Increase reaction time or temperature. Ensure the reagents are adequately dissolved in the solvent. |
| Side reactions | Lower the reaction temperature. Consider a milder base if applicable. |
| Poor quality of thioamide | Use freshly purified or commercially available high-purity thioamide. |
| Product precipitation issues | Ensure the pH is appropriate for product precipitation during workup. Use an anti-solvent if necessary to induce precipitation. |
Experimental Workflow for Hantzsch Thiazole Synthesis
Caption: Workflow for Hantzsch Thiazole Synthesis.
Suzuki-Miyaura Cross-Coupling
Issue: Low yield of the biaryl product.
| Possible Cause | Troubleshooting Step |
| Catalyst deactivation | Use degassed solvents and ensure an inert atmosphere (e.g., Argon or Nitrogen). Use high-purity reagents. |
| Inefficient transmetalation | Ensure the base is appropriate and present in sufficient quantity. Consider a different boronic acid derivative (e.g., a boronate ester). |
| Steric hindrance from ortho-bromo group | Use a bulkier phosphine ligand (e.g., SPhos, XPhos) to promote oxidative addition. Increase the reaction temperature. |
| Protodeboronation of boronic acid | Use anhydrous conditions and a suitable base (e.g., K3PO4, Cs2CO3). Add the boronic acid later in the reaction sequence if possible. |
Logical Relationship for Suzuki-Miyaura Troubleshooting
Caption: Troubleshooting Suzuki-Miyaura Reactions.
Experimental Protocols
Protocol 1: Hantzsch Thiazole Synthesis
This protocol describes the synthesis of 2-amino-4-(2-bromo-4-chlorophenyl)thiazole.
Reactant Quantities
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 248.49 | 5.0 | 1.24 g |
| Thiourea | 76.12 | 7.5 | 0.57 g |
| Ethanol | - | - | 10 mL |
| 5% aq. Na2CO3 | - | - | 40 mL |
Procedure
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In a 50 mL round-bottom flask, combine this compound (1.24 g, 5.0 mmol) and thiourea (0.57 g, 7.5 mmol).[1]
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Add ethanol (10 mL) and a magnetic stir bar.[1]
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Heat the mixture to reflux with stirring for 1-2 hours.[1]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
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Pour the reaction mixture into a beaker containing 40 mL of 5% aqueous sodium carbonate solution and stir for 15 minutes to precipitate the product.[1]
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Collect the solid product by vacuum filtration, wash with water, and air dry.[1]
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of 2-acetyl-3-bromo-5-chlorobiphenyl.
Reactant and Catalyst Quantities
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 248.49 | 1.0 | 248 mg |
| Phenylboronic acid | 121.93 | 1.5 | 183 mg |
| Pd(PPh3)4 | 1155.56 | 0.03 | 35 mg |
| K2CO3 | 138.21 | 2.0 | 276 mg |
| Toluene/Water | - | - | 5 mL / 1 mL |
Procedure
-
To a Schlenk flask, add this compound (248 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and potassium carbonate (276 mg, 2.0 mmol).
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Add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).
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Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed toluene (5 mL) and water (1 mL).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Heck Reaction
This protocol describes the synthesis of 1-(2-(styryl)-4-chlorophenyl)ethanone.
Reactant and Catalyst Quantities
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 248.49 | 1.0 | 248 mg |
| Styrene | 104.15 | 1.2 | 137 µL |
| Pd(OAc)2 | 224.49 | 0.02 | 4.5 mg |
| P(o-tolyl)3 | 304.37 | 0.04 | 12.2 mg |
| Triethylamine | 101.19 | 1.5 | 209 µL |
| DMF (anhydrous) | - | - | 5 mL |
Procedure
-
To a dry round-bottom flask, add this compound (248 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol).[2]
-
Seal the flask and purge with an inert gas.[2]
-
Add anhydrous DMF (5 mL), styrene (137 µL, 1.2 mmol), and triethylamine (209 µL, 1.5 mmol) via syringe.[2]
-
Heat the mixture to 100-120 °C with stirring for 8-24 hours.[2]
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture, dilute with diethyl ether, and wash with water and brine.[2]
-
Dry the organic layer, concentrate, and purify by column chromatography.[2]
Protocol 4: Ullmann Coupling
This protocol describes the synthesis of 2-acetyl-5-chloro-3-phenoxyphenyl ether.
Reactant and Catalyst Quantities
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 248.49 | 1.0 | 248 mg |
| Phenol | 94.11 | 1.2 | 113 mg |
| CuI | 190.45 | 0.1 | 19 mg |
| L-Proline | 115.13 | 0.2 | 23 mg |
| K2CO3 | 138.21 | 2.0 | 276 mg |
| DMSO (anhydrous) | - | - | 5 mL |
Procedure
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In a reaction tube, combine this compound (248 mg, 1.0 mmol), phenol (113 mg, 1.2 mmol), copper(I) iodide (19 mg, 0.1 mmol), L-proline (23 mg, 0.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMSO (5 mL).
-
Seal the tube and heat the mixture to 100-120 °C for 24-48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
References
Common side reactions and byproducts in the synthesis of 1-(2-Bromo-4-chlorophenyl)ethanone
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the synthesis of 1-(2-Bromo-4-chlorophenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and industrially scalable method for synthesizing this compound is the Friedel-Crafts acylation of 1-bromo-3-chlorobenzene. This electrophilic aromatic substitution reaction utilizes an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Q2: What are the expected major and minor products of this reaction?
A2: The primary product is this compound. Due to the directing effects of the bromo and chloro substituents on the aromatic ring, the formation of isomeric byproducts is the most significant side reaction. The major isomer formed is the desired 2,4-disubstituted product. Other isomers, such as 1-(2-Bromo-6-chlorophenyl)ethanone and 1-(4-Bromo-2-chlorophenyl)ethanone, are expected as minor byproducts.
Q3: Why is the formation of multiple isomers a common issue?
A3: In the Friedel-Crafts acylation of 1-bromo-3-chlorobenzene, both the bromo and chloro groups are ortho-, para-directing deactivators. This means they direct the incoming acyl group to the positions ortho and para to themselves. The substitution pattern of the final product is a result of the combined directing effects of both halogens, leading to a mixture of regioisomers.
Q4: Can di-acylation occur as a side reaction?
A4: Di-acylation is generally not a significant side reaction in the Friedel-Crafts acylation of deactivated aromatic rings like 1-bromo-3-chlorobenzene. The introduction of the first acyl group (an electron-withdrawing group) further deactivates the aromatic ring, making a second acylation reaction much less favorable.
Q5: What are some critical parameters to control during the synthesis?
A5: Key parameters to control include the reaction temperature, the quality and stoichiometry of the Lewis acid catalyst (AlCl₃), and the exclusion of moisture. Aluminum chloride is highly sensitive to water, which will deactivate it. The reaction temperature can influence the regioselectivity and the formation of byproducts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Deactivated Catalyst: The AlCl₃ catalyst is hygroscopic and will be deactivated by moisture. 2. Insufficient Catalyst: Stoichiometric amounts of AlCl₃ are often required as it complexes with the ketone product. 3. Deactivated Starting Material: Halogenated benzenes are deactivated towards electrophilic aromatic substitution. | 1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened, high-purity AlCl₃. 2. Use at least a stoichiometric equivalent of AlCl₃ relative to the acylating agent. 3. A higher reaction temperature or longer reaction time may be necessary to drive the reaction to completion. |
| Formation of Multiple Isomers | The directing effects of the bromo and chloro substituents on the 1-bromo-3-chlorobenzene starting material lead to the formation of regioisomers. | Optimization of reaction conditions, such as temperature and solvent, may slightly alter the isomer ratio. However, the formation of isomers is inherent to this reaction. Purification by fractional distillation or column chromatography is typically required to isolate the desired isomer. |
| Dark-Colored Reaction Mixture/Product | Polymerization or charring of the starting material or product can occur, especially at elevated temperatures. | Maintain careful control over the reaction temperature. Ensure efficient stirring to prevent localized overheating. |
| Incomplete Reaction | 1. Insufficient Reaction Time or Temperature: The deactivated nature of the starting material may require more forcing conditions. 2. Inadequate Mixing: Poor stirring can lead to a heterogeneous reaction mixture and incomplete conversion. | 1. Monitor the reaction progress by TLC or GC-MS. If the reaction has stalled, consider increasing the temperature or extending the reaction time. 2. Use a mechanical stirrer for larger-scale reactions to ensure efficient mixing. |
Quantitative Data Summary
The following table summarizes the expected product distribution based on the analysis of analogous reactions, such as the acylation of m-dichlorobenzene. The exact ratios for 1-bromo-3-chlorobenzene may vary depending on specific reaction conditions.
| Compound | Structure | Expected Distribution | Notes |
| This compound | CC(=O)c1ccc(Cl)cc1Br | Major Product (>90%) | The desired product, formed by acylation at the position ortho to the bromine and para to the chlorine. |
| 1-(2-Bromo-6-chlorophenyl)ethanone | CC(=O)c1c(Br)cccc1Cl | Minor Product (<5%) | Isomeric byproduct. |
| 1-(4-Bromo-2-chlorophenyl)ethanone | CC(=O)c1cc(Br)ccc1Cl | Minor Product (<5%) | Isomeric byproduct. |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
Materials:
-
1-Bromo-3-chlorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to vent HCl gas.
-
Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Add 1-bromo-3-chlorobenzene (1.0 equivalent) to the dropping funnel with an equal volume of anhydrous dichloromethane.
-
Add the 1-bromo-3-chlorobenzene solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.
-
Add acetyl chloride (1.05 equivalents) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, keeping the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture in an ice bath and slowly quench the reaction by carefully pouring it over a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
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Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by vacuum distillation or column chromatography on silica gel to isolate this compound.
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
Caption: Formation of the desired product and isomeric byproducts.
Technical Support Center: Purification of 1-(2-Bromo-4-chlorophenyl)ethanone and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-Bromo-4-chlorophenyl)ethanone and its subsequent reaction products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary purification techniques for crude this compound?
A1: The most common and effective purification techniques for this compound, a solid at room temperature, are recrystallization and column chromatography.
-
Recrystallization is often the first method to try, as it can be faster and uses less solvent than chromatography. The choice of solvent is critical; ideal solvents will dissolve the compound well when hot but poorly at room temperature.[1] Common solvents to test include ethanol, methanol, or a mixed solvent system like ethanol/water or ethyl acetate/hexane.[1][2]
-
Flash Column Chromatography is used for mixtures that are difficult to separate by recrystallization, such as those containing impurities with similar solubility profiles.[3] A silica gel stationary phase is typically used, with a mobile phase consisting of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate.[4][5]
Q2: I've synthesized a chalcone using this compound, but my product is contaminated with starting materials. How can I purify it?
A2: This is a common issue in Claisen-Schmidt condensations.[6]
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Recrystallization: Chalcones are often crystalline and can be effectively purified by recrystallization. Ethanol is a frequently used solvent.[7] Washing the crude product with cold ethanol can remove more soluble impurities like the starting aldehyde before recrystallization. If the acetophenone starting material persists, column chromatography is the recommended next step.
-
Column Chromatography: This method is highly effective for separating the chalcone product from both the unreacted acetophenone and aldehyde.[4] The polarity difference between the chalcone and the starting materials allows for good separation on a silica gel column. A typical eluent system would be a gradient of ethyl acetate in hexane.
Q3: My chalcone product is "oiling out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. Here are several troubleshooting steps:
-
Reduce the Cooling Rate: Allow the solution to cool to room temperature very slowly before moving it to an ice bath. Rapid cooling encourages oil formation.[1]
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Add More Solvent: You may have a supersaturated solution. Add a small amount of hot solvent to the oil, reheat until the solution is clear, and then attempt to cool it slowly again.
-
Use a Different Solvent System: The current solvent may be too good a solvent. Try a mixed solvent system. Dissolve your compound in a minimal amount of a "good" solvent (e.g., acetone, ethyl acetate) and then slowly add a "poor" solvent (e.g., hexane, water) at an elevated temperature until the solution becomes slightly cloudy (turbid). Then, add a drop or two of the "good" solvent to redissolve the cloudiness and allow it to cool slowly.[2]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic glass fragments can provide nucleation sites for crystal growth.
Q4: What purification methods are suitable for pyrazole derivatives synthesized from this compound intermediates?
A4: Pyrazole derivatives can be purified using several methods, depending on their physical properties and impurities.
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Recrystallization: This is a common method, often using solvents like ethanol.[8]
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Acid-Base Extraction/Crystallization: If the pyrazole has a basic nitrogen atom, it can be purified by dissolving the crude product in an organic solvent, extracting it into an acidic aqueous solution (forming the salt), washing the aqueous layer, and then neutralizing it to precipitate the pure pyrazole. Alternatively, the pyrazole can be dissolved in a suitable solvent and treated with an acid (like HCl) to crystallize it out as an acid addition salt.[9]
Q5: My compounds are not separating on the silica gel column. What can I do to improve resolution?
A5: Poor separation in column chromatography can stem from several factors.
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Optimize the Mobile Phase: If compounds are moving too quickly (high Rf value in TLC), decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in hexane). If they are stuck at the top of the column (low Rf), increase the polarity. The ideal TLC Rf value for good separation is typically between 0.2 and 0.4.
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Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks, which can cause band distortion.
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Sample Loading: Dissolve the crude sample in a minimal amount of solvent and load it onto the column in a narrow band. Using too much solvent for loading will lead to broad bands and poor separation.
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Change the Stationary Phase: If optimizing the mobile phase doesn't work, consider a different stationary phase. For very polar compounds, alumina might be an option. For reversed-phase chromatography, a C18-functionalized silica is used with polar mobile phases.[5]
Data Presentation
Table 1: Common Solvent Systems for Purification
| Compound Class | Purification Method | Solvent System(s) | Notes |
| Substituted Acetophenones | Recrystallization | Ethanol, Methanol, Ethanol/Water | A good starting point for purifying the initial reactant.[1] |
| Chalcones | Recrystallization | Ethanol, Hexane/Ethyl Acetate | Ethanol is widely used.[4][7] Hexane/ethyl acetate is suitable for less polar chalcones. |
| Chalcones | Column Chromatography | Hexane/Ethyl Acetate, Petroleum Ether/Benzene | Gradient elution is often preferred to separate products from starting materials.[4] |
| Pyrazoles | Recrystallization | Ethanol, Acetone, Isopropanol | Often effective for crystalline pyrazole products.[8][9] |
Table 2: Troubleshooting Guide for Column Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation | Incorrect mobile phase polarity. | Adjust solvent ratio based on TLC analysis. Aim for a significant difference in Rf values between components.[5] |
| Column overloaded with sample. | Use a larger column or reduce the amount of sample loaded. | |
| Cracked/Channeled Bed | Column packed improperly or solvent level dropped below the top of the stationary phase. | Repack the column carefully. Always keep the silica gel/adsorbent bed wet with solvent. |
| Distorted/Tailing Bands | Sample is not soluble in the mobile phase; interaction with silica is too strong. | Add a small percentage (0.5-1%) of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase. |
| Low/No Flow | Column packed too tightly; fine particles clogging the frit. | Apply moderate air pressure ('flash' chromatography). Ensure silica is not too fine.[3] |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
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Solvent Selection: Test the solubility of your crude product in various solvents to find one where it is highly soluble when hot and poorly soluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate and stirring). Add more solvent in small portions until the solid just dissolves completely.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Do not disturb the flask during this process to allow for the formation of larger, purer crystals.[1]
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Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes. Then, transfer the crystals to a watch glass or drying dish to air dry or dry in a vacuum oven.
Protocol 2: General Procedure for Flash Column Chromatography
-
TLC Analysis: First, analyze your crude mixture by Thin Layer Chromatography (TLC) to determine the optimal mobile phase (eluent). The ideal solvent system should provide an Rf value of ~0.3 for the desired compound and good separation from all impurities.
-
Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Add a thin layer of sand. Fill the column with the chosen non-polar solvent (e.g., hexane).
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Packing the Column: Slowly add dry silica gel to the solvent-filled column while gently tapping the side to ensure even packing without air bubbles. Alternatively, prepare a slurry of silica gel in the solvent and pour it into the column. Add another thin layer of sand on top of the packed silica.
-
Loading the Sample: Dissolve the crude product in the minimum possible volume of the mobile phase or a low-boiling point solvent. Carefully add the sample solution to the top of the column using a pipette. Allow the solvent level to drop until it is level with the top layer of sand.
-
Elution: Carefully add the mobile phase to the top of the column. Apply pressure to the top of the column using a regulated air line or a pump to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and evaporate the solvent using a rotary evaporator to obtain the purified compound.
Visualizations
Caption: Workflow for purification via recrystallization.
Caption: Workflow for purification via flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. jetir.org [jetir.org]
- 5. columbia.edu [columbia.edu]
- 6. researchgate.net [researchgate.net]
- 7. rjlbpcs.com [rjlbpcs.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Troubleshooting low conversion rates in Friedel-Crafts reactions with halogenated benzenes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in Friedel-Crafts reactions involving halogenated benzenes.
Troubleshooting Guide
Low conversion rates in Friedel-Crafts reactions with halogenated benzenes can be attributed to several factors, ranging from reagent quality to reaction conditions. This guide provides a systematic approach to identifying and resolving these common issues.
Question: My Friedel-Crafts reaction with a halogenated benzene is showing low or no conversion. What are the primary areas I should investigate?
Answer:
Begin by systematically evaluating the following aspects of your experimental setup and procedure. A logical workflow for troubleshooting is presented below.
Caption: A workflow for troubleshooting low conversion rates.
Frequently Asked Questions (FAQs)
Q1: Why are halogenated benzenes less reactive in Friedel-Crafts reactions compared to benzene?
A1: Halogens are electron-withdrawing groups through induction, which deactivates the aromatic ring towards electrophilic attack. This deactivation reduces the nucleophilicity of the benzene ring, making it less reactive towards the electrophile generated in Friedel-Crafts reactions.[1] However, halogens are also ortho, para-directors due to resonance, so the reaction, when it occurs, will primarily yield these isomers.[2]
Q2: How can I confirm that my Lewis acid catalyst (e.g., AlCl₃) is active?
A2: Lewis acid catalysts like aluminum chloride are highly hygroscopic and can be deactivated by moisture.[3] A fresh, unopened container of the catalyst is ideal. If you are using an opened container, ensure it has been stored in a desiccator. A clumpy appearance or the smell of HCl can indicate that the catalyst has been compromised by moisture and should not be used.
Q3: Can I use Friedel-Crafts reactions on halogenated benzenes that have other substituents?
A3: This depends on the nature of the other substituents. Strongly deactivating groups, such as nitro (-NO₂) or carbonyl groups, will further deactivate the ring and are generally unsuitable for Friedel-Crafts reactions.[4] Additionally, substrates containing basic groups like amines (-NH₂) or hydroxyls (-OH) will react with the Lewis acid catalyst, deactivating it and preventing the reaction from proceeding.[1]
Q4: I am observing the formation of multiple products. How can I improve the selectivity?
A4: In Friedel-Crafts reactions with halogenated benzenes, you will typically get a mixture of ortho and para isomers, with the para isomer being the major product due to less steric hindrance.[2] To improve selectivity, you can try optimizing the reaction temperature; lower temperatures often favor the kinetically controlled product. The choice of solvent can also influence regioselectivity. For instance, in some cases, non-polar solvents like carbon disulfide can favor the formation of one isomer over another.[4]
Q5: What is the difference between Friedel-Crafts alkylation and acylation in terms of potential side reactions with halogenated benzenes?
A5: Friedel-Crafts alkylation is prone to two major side reactions that are not an issue in acylation:
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Polyalkylation: The alkyl group introduced is activating, making the product more reactive than the starting material. This can lead to the addition of multiple alkyl groups.
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Carbocation Rearrangement: The intermediate carbocation can rearrange to a more stable form, leading to a product with a different alkyl structure than expected.
Friedel-Crafts acylation does not suffer from these issues because the acyl group is deactivating, preventing further reactions, and the acylium ion intermediate is resonance-stabilized and does not rearrange.[5]
Q6: Are there "greener" or more environmentally friendly alternatives to traditional Lewis acid catalysts?
A6: Yes, research is ongoing into more sustainable catalytic systems. Solid acid catalysts, such as zeolites and sulfated metal oxides, are being explored as reusable and less corrosive alternatives to stoichiometric Lewis acids.[4] Additionally, some metal triflates have shown promise as effective catalysts that can be used in smaller quantities.[6]
Data Presentation
The choice of catalyst and reaction conditions can significantly impact the yield of Friedel-Crafts reactions with halogenated benzenes. The following tables provide a summary of reported yields for the acylation of chlorobenzene and bromobenzene under various conditions.
Table 1: Comparison of Lewis Acid Catalysts for the Acylation of Chlorobenzene
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃ | Acetyl Chloride | CS₂ | Reflux | 1 | ~75 | |
| FeCl₃ | Benzoyl Chloride | (excess chlorobenzene) | 130 | 3 | ~85 | [7] |
| ZnCl₂ | Acetic Anhydride | Dichloromethane | Reflux | 4 | Moderate | [7] |
| Zeolite H-BEA | Acetic Anhydride | 1,2-Dichloroethane | 130 | 5 | ~60 | [4] |
Note: Yields are approximate and can vary based on the specific experimental setup and scale.
Table 2: Effect of Temperature on the Acylation of Bromobenzene with Acetyl Chloride and AlCl₃
| Temperature (°C) | Time (h) | Yield of p-Bromoacetophenone (%) | Reference |
| 0 | 5 | 55 | |
| 25 (Room Temp) | 5 | 65 | |
| 50 | 5 | 70 | [2] |
Note: The primary product is the para isomer. The reaction time was kept constant for comparison.
Experimental Protocols
Key Experiment 1: Friedel-Crafts Acylation of Chlorobenzene with Acetyl Chloride
This protocol describes the synthesis of 4-chloroacetophenone, a common intermediate in organic synthesis.
Materials:
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Chlorobenzene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (CH₃COCl)
-
Dry Carbon Disulfide (CS₂) or Dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
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Diethyl ether
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Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl).
-
Reagent Preparation: In the round-bottom flask, place anhydrous AlCl₃ (1.1 equivalents) and dry CS₂. Cool the mixture to 0-5 °C in an ice bath.
-
Addition of Acetyl Chloride: Add acetyl chloride (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature below 10 °C.
-
Addition of Chlorobenzene: After the addition of acetyl chloride is complete, add chlorobenzene (1.0 equivalent) dropwise from the dropping funnel over 20-30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, or until the evolution of HCl gas ceases. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, then with saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.
-
Purification: The crude 4-chloroacetophenone can be purified by recrystallization from ethanol or by vacuum distillation.
Key Experiment 2: Friedel-Crafts Acylation of Bromobenzene with Acetic Anhydride
This protocol outlines the synthesis of 4-bromoacetophenone.
Materials:
-
Bromobenzene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetic Anhydride
-
Dry Dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous AlCl₃ (2.2 equivalents) and dry dichloromethane.
-
Addition of Bromobenzene: Add bromobenzene (1.0 equivalent) to the flask.
-
Addition of Acetic Anhydride: Cool the mixture in an ice bath. Slowly add acetic anhydride (1.1 equivalents) dropwise.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Then, heat the mixture to reflux for 30 minutes.
-
Workup: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Washing: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The product can be purified by recrystallization from a suitable solvent like ethanol.
Mandatory Visualizations
Caption: Signaling pathway for Friedel-Crafts acylation.
Caption: A generalized experimental workflow for Friedel-Crafts reactions.
References
- 1. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 2. benchchem.com [benchchem.com]
- 3. ijcps.org [ijcps.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US5126489A - Acylation of aromatic compounds by acid anhydrides using solid acid catalysts - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. maths.tcd.ie [maths.tcd.ie]
Technical Support Center: Catalyst Deactivation and Regeneration in Reactions Involving 1-(2-Bromo-4-chlorophenyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation and regeneration issues in chemical reactions involving 1-(2-Bromo-4-chlorophenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used in reactions with this compound?
A1: Palladium-based catalysts are overwhelmingly the most common choice for cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, which are frequently employed to functionalize aryl halides like this compound. Commonly used palladium catalysts include palladium(II) acetate (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and various palladium precatalysts that are designed for high activity and stability.[1][2][3]
Q2: What are the typical signs of catalyst deactivation in my reaction?
A2: Signs of catalyst deactivation can manifest in several ways:
-
A noticeable decrease in the reaction rate or a stall before the reaction reaches completion.
-
A lower than expected yield of the desired product.
-
The formation of byproducts, such as homocoupling products.[2]
-
A visible change in the appearance of the catalyst, such as the formation of palladium black (a sign of nanoparticle agglomeration).[4][5][6]
Q3: What are the primary causes of palladium catalyst deactivation in cross-coupling reactions?
A3: The deactivation of palladium catalysts can be attributed to several factors:
-
Leaching: The dissolution of palladium from a solid support into the reaction mixture, which can lead to loss of active catalyst.[1][7]
-
Agglomeration: Small, highly active palladium nanoparticles can coalesce into larger, less active or inactive particles, often observed as the formation of palladium black.[6]
-
Poisoning: Impurities in the reagents or solvents, or even the substrates or products themselves, can bind to the active sites of the catalyst and inhibit its function.[8]
-
Formation of Inactive Complexes: The palladium can form stable, catalytically inactive complexes with other species in the reaction mixture.[9]
Q4: Can a deactivated catalyst be regenerated?
A4: In many cases, yes. The feasibility and method of regeneration depend on the cause of deactivation. For instance, surface fouling by organic residues can often be reversed by washing with appropriate solvents, while more significant changes like metal sintering may require more intensive chemical or thermal treatments.[10][11][12]
Troubleshooting Guides
Issue 1: Reaction is sluggish or stalls, and palladium black is observed.
Possible Cause: Agglomeration of the palladium catalyst.
Troubleshooting Steps:
-
Confirm Agglomeration: The visual formation of palladium black is a strong indicator.
-
Optimize Reaction Conditions:
-
Ligand-to-Metal Ratio: Ensure an adequate ligand-to-palladium ratio. An excess of ligand can sometimes stabilize the palladium nanoparticles and prevent agglomeration.
-
Temperature: Lowering the reaction temperature may slow down the agglomeration process.
-
Solvent: The choice of solvent can influence catalyst stability. Consider screening different solvents.
-
-
Catalyst Regeneration (Post-Reaction):
-
Acid Wash: A deactivated catalyst can sometimes be regenerated by washing with a dilute acid (e.g., HCl, HNO₃) to redissolve the palladium, followed by reduction to reform the active nanoparticles.[10] This should be done with caution and followed by thorough washing to remove residual acid.
-
Issue 2: Reaction fails to initiate or proceeds with very low conversion.
Possible Cause: Catalyst poisoning or inhibition.
Troubleshooting Steps:
-
Purity of Reagents:
-
Ensure the purity of this compound, the coupling partner (e.g., boronic acid in a Suzuki reaction), and the base. Trace impurities can act as potent catalyst poisons.
-
Use freshly distilled and degassed solvents to minimize oxygen and other potential inhibitors.
-
-
Degassing: Thoroughly degas the reaction mixture to remove dissolved oxygen, which can oxidize and deactivate the active Pd(0) species.[2]
-
Choice of Base: The base can play a critical role. Some bases may contain impurities or interact negatively with the catalyst. Consider screening different bases (e.g., carbonates, phosphates).[13][14]
Issue 3: Inconsistent results and decreasing yield upon catalyst recycling.
Possible Cause: Gradual catalyst deactivation due to a combination of factors, including product inhibition and minor leaching.
Troubleshooting Steps:
-
Product Inhibition: The product of the reaction may be binding to the catalyst and inhibiting its activity in subsequent runs. A thorough wash of the recovered catalyst is crucial.[4][5]
-
Regeneration between Cycles: Implement a regeneration step between each catalytic cycle.
-
Solvent Washing: Wash the catalyst with a sequence of solvents to remove adsorbed organic species. A non-polar solvent to remove organic residues followed by a polar solvent is a common strategy.
-
Chemical Treatment: For more significant deactivation, a mild chemical treatment may be necessary. For example, a wash with a solution of chloroform and glacial acetic acid has been shown to be effective for regenerating some palladium catalysts.[11]
-
Quantitative Data Summary
| Parameter | Fresh Catalyst | Deactivated Catalyst | Regenerated Catalyst | Citation |
| Catalytic Activity (Yield %) | >95% | <20% | >90% | [11] |
| Particle Size (TEM) | 1.5 - 5 nm (round) | 3 - 10 nm (agglomerated) | Varies with method | [6] |
| Surface Area (BET) | High | Significantly Reduced | Partially or Fully Restored | [10] |
Note: The data presented here are representative values from studies on analogous systems and are intended for illustrative purposes. Actual values will depend on the specific reaction conditions and catalyst system.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
-
In a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand, if required.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., dioxane/water mixture) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Catalyst Regeneration by Solvent and Mild Acid Washing
-
After the reaction, separate the solid catalyst by filtration.
-
Wash the catalyst sequentially with the reaction solvent, followed by a more polar solvent like ethanol, and then a non-polar solvent like hexane to remove adsorbed organic materials.
-
To address metal agglomeration, suspend the catalyst in a dilute solution of an acid (e.g., 0.1 M HCl) and stir for a short period.
-
Filter the catalyst and wash thoroughly with deionized water until the washings are neutral.
-
Wash with ethanol and then a non-polar solvent, and dry the catalyst under vacuum before reuse.
Visualizations
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: General steps for catalyst regeneration.
References
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization [morressier.com]
- 7. mdpi.com [mdpi.com]
- 8. dcl-inc.com [dcl-inc.com]
- 9. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 10. scirp.org [scirp.org]
- 11. mdpi.com [mdpi.com]
- 12. CN104511315A - Regeneration method of palladium catalyst for hydrogenation reaction - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Strategies to minimize the formation of polyacylation products
Welcome to the technical support center for acylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their acylation experiments, with a focus on minimizing the formation of unwanted polyacylation byproducts.
Frequently Asked Questions (FAQs)
Q1: What is polyacylation and why does it occur?
Polyacylation is a side reaction in which more than one acyl group is introduced onto a molecule. In the context of electrophilic aromatic substitution reactions like the Friedel-Crafts acylation, this occurs when the mono-acylated product is sufficiently reactive to undergo a second acylation. While the acyl group is generally deactivating, making the mono-acylated product less reactive than the starting material, polyacylation can still be a significant issue with highly activated aromatic substrates.[1][2][3] Highly activated rings, such as phenols, anilines, and their derivatives, possess high electron density which can overcome the deactivating effect of the first acyl group.
Q2: How does Friedel-Crafts acylation differ from Friedel-Crafts alkylation in terms of polysubstitution?
The primary difference lies in the nature of the substituent introduced. In Friedel-Crafts alkylation, an activating alkyl group is added to the aromatic ring, making the product more reactive than the starting material and thus prone to polyalkylation. Conversely, Friedel-Crafts acylation introduces a deactivating acyl group (a ketone or aldehyde), which makes the product less reactive and less susceptible to further substitution.[1][3] Therefore, polyacylation is generally less of a concern than polyalkylation.
Q3: What are the key experimental parameters to control to minimize polyacylation?
To minimize the formation of polyacylation products, careful control of the following parameters is crucial:
-
Stoichiometry: The molar ratio of the reactants is critical.
-
Temperature: Reaction temperature can significantly influence selectivity.
-
Catalyst: The choice and amount of Lewis acid catalyst play a pivotal role.
-
Solvent: The polarity of the solvent can affect the reaction pathway.
-
Reaction Time: Prolonged reaction times can sometimes lead to the formation of thermodynamic, and potentially polyacylated, products.
Troubleshooting Guides
Issue 1: Excessive Polyacylation Products Observed
If you are observing a significant amount of di- or poly-acylated products in your reaction mixture, consider the following troubleshooting steps.
Troubleshooting Workflow for Excessive Polyacylation
Caption: A logical workflow for troubleshooting the formation of excess polyacylation products.
Detailed Steps:
-
Control Stoichiometry: Carefully control the molar ratio of your aromatic substrate to the acylating agent. A ratio of 1:1 or a slight excess of the aromatic substrate is often recommended to favor mono-acylation.
-
Lower the Reaction Temperature: Many acylation reactions are exothermic. Running the reaction at a lower temperature (e.g., 0 °C or even -78 °C) can decrease the overall reactivity and improve selectivity for the mono-acylated product.
-
Modify the Catalyst:
-
Choice of Lewis Acid: Strong Lewis acids like AlCl₃ can sometimes promote polyacylation, especially with activated substrates. Consider switching to a milder Lewis acid such as ZnCl₂, FeCl₃, or a solid acid catalyst.[4]
-
Catalyst Loading: Using a stoichiometric excess of a strong Lewis acid can drive the reaction towards polyacylation. Reduce the amount of catalyst used.
-
-
Solvent Selection: The choice of solvent can influence the reaction's selectivity. In some cases, using a less polar solvent can be beneficial. For instance, in the acylation of naphthalene, using non-polar solvents like carbon disulfide or dichloromethane at low temperatures favors the formation of the kinetic 1-acylnaphthalene and can help prevent further reaction.[5]
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC or GC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of the thermodynamically more stable, and potentially diacylated, product over time.[5]
Issue 2: Acylation of Highly Activated Substrates (e.g., Phenols, Naphthols)
Highly activated substrates are particularly prone to both polyacylation and side reactions like O-acylation.
Strategies for Selective Mono-acylation of Activated Arenes
Caption: Strategic approaches for achieving selective monoacylation of highly activated aromatic compounds.
Detailed Strategies:
-
Use of Protecting Groups: For substrates with highly reactive functional groups like hydroxyl groups (e.g., phenols), consider using a protecting group. For example, the hydroxyl group can be silylated before the Friedel-Crafts acylation. The silyl group can then be removed during the work-up to yield the C-acylated phenol.[6]
-
Employ Milder Catalysts and Reagents: Instead of strong Lewis acids, explore milder catalytic systems. For instance, nickel salts have been shown to be effective for the selective acetylation of 2-naphthol.[7][8][9]
-
Fries Rearrangement: An alternative to direct C-acylation is the Fries rearrangement. This involves an initial O-acylation of the phenol to form a phenyl ester, which is then rearranged to the C-acylated product under Friedel-Crafts conditions (often with an excess of the Lewis acid catalyst). The ratio of O- to C-acylated products can be influenced by the catalyst concentration.[7]
Data Presentation
The following tables summarize the impact of various reaction parameters on the selectivity of acylation reactions.
Table 1: Effect of Lewis Acid Catalyst on the Acylation of Anisole
| Catalyst (equiv.) | Acylating Agent | Solvent | Temperature (°C) | Yield of Mono-acylated Product (%) | Yield of Di-acylated Product (%) | Reference |
| AlCl₃ (1.1) | Acetyl Chloride | CS₂ | 0 | ~90 (p-isomer) | Not reported | [4] |
| FeCl₃ (1.1) | Acetyl Chloride | CS₂ | 0 | Moderate | Not reported | [4] |
| ZnCl₂ (1.1) | Acetyl Chloride | CS₂ | 0 | Low | Not reported | [4] |
| Hβ Zeolite | Octanoic Acid | None | 160 | 72.7 (p-isomer) | Not specified | [4] |
Table 2: Influence of Stoichiometry and Temperature on the Acylation of Naphthalene
| Naphthalene:AcCl:AlCl₃ | Solvent | Temperature (°C) | Reaction Time (h) | α/β Isomer Ratio (Mono-acylated) | Polyacylation | Reference |
| 1:1:1 | Ethylene Chloride | 35 | Not specified | Almost exclusively α | Not significant | [9] |
| 1:2:1 | Ethylene Chloride | 35 | Not specified | Increased β-substitution | Not specified | [9] |
| Stoichiometric | Dichloromethane | 0 | 1-2 | 4-5 (initial) | Low | [5][10] |
| Stoichiometric | Nitrobenzene | Higher Temp. | Prolonged | 0.7 (final) | Can occur | [5][10] |
Experimental Protocols
Protocol 1: Selective Mono-acetylation of 2-Naphthol using Nickel Nitrate[8][9][10]
This protocol describes an environmentally friendly method for the selective acetylation of 2-naphthol.
Materials:
-
2-Naphthol
-
Acetic Acid
-
Nickel (II) Nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Acetonitrile
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2.0 mmol of 2-naphthol in 10.0 mL of acetonitrile.
-
Add 30 mg of Ni(NO₃)₂·6H₂O to the solution.
-
Slowly add 1.5 mmol of acetic acid to the reaction mixture at room temperature over a period of 5 minutes with stirring.
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Quench the reaction by adding deionized water.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the 2-naphthyl acetate product by column chromatography.
Protocol 2: Kinetically Controlled Friedel-Crafts Acylation of Naphthalene[6]
This protocol is designed to favor the formation of the kinetically controlled 1-acetylnaphthalene.
Materials:
-
Naphthalene
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
In the flask, suspend 1.2 equivalents of anhydrous AlCl₃ in dry dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add 1.0 equivalent of acetyl chloride dropwise to the cooled suspension via the dropping funnel over 15-20 minutes with vigorous stirring.
-
Dissolve 1.0 equivalent of naphthalene in a minimal amount of dry dichloromethane and add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Maintain the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to quench the reaction and dissolve the aluminum salts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield 1-acetylnaphthalene.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. myttex.net [myttex.net]
- 10. The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Addressing steric hindrance effects in reactions with 1-(2-Bromo-4-chlorophenyl)ethanone
Welcome to the technical support center for 1-(2-Bromo-4-chlorophenyl)ethanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to steric hindrance in reactions involving this ortho-substituted acetophenone.
Frequently Asked Questions (FAQs)
Q1: What causes steric hindrance in reactions with this compound?
A1: The primary source of steric hindrance in this compound is the presence of the bromine atom at the ortho position (the carbon atom adjacent to the acetyl group). This bulky halogen atom can physically block or impede the approach of incoming reagents or catalysts to the reactive carbonyl center or the aryl halide site, slowing down or preventing the desired chemical reaction.[1][2] This spatial arrangement can make it difficult for reactants to achieve the necessary orientation for a successful reaction.[3]
Q2: How does steric hindrance affect common reactions with this compound?
A2: Steric hindrance can lead to several undesirable outcomes, including:
-
Reduced Reaction Rates: The bulky ortho-bromo group can slow down reactions by making it more difficult for reactants to approach the reaction site.[1]
-
Lower Yields: Incomplete reactions due to steric hindrance can result in lower yields of the desired product.
-
Side Reactions: When the desired reaction pathway is hindered, alternative, less favorable side reactions may occur, leading to a mixture of products.[4]
-
Complete Reaction Failure: In cases of severe steric hindrance, the reaction may not proceed at all.[3]
Q3: What types of reactions are most susceptible to steric hindrance with this ketone?
A3: Reactions that involve the formation of new bonds at or near the carbonyl group or the ortho-substituted carbon are most affected. These include:
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig): The large size of the palladium catalyst-ligand complex can make it difficult to access the sterically congested aryl bromide.[4]
-
Nucleophilic Addition to the Carbonyl Group: The approach of a nucleophile to the carbonyl carbon can be physically blocked by the ortho-bromo substituent.
-
α-Arylation of the Ketone: Steric hindrance can impede the approach of an arylating agent to the enolate.[5]
-
Synthesis of Heterocycles: When the ketone is used as a building block for heterocyclic rings, the steric bulk can influence the cyclization step.[6][7]
Troubleshooting Guides
Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions
Potential Cause: The palladium catalyst and its associated ligands are too bulky to approach the sterically hindered aryl bromide of this compound.
Solutions:
-
Ligand Selection: The choice of ligand is critical for overcoming steric hindrance. Employ bulky, electron-rich phosphine ligands which can stabilize the palladium center and facilitate the reaction.
-
For Suzuki-Miyaura reactions: Consider using ligands such as SPhos, XPhos, or RuPhos.[8]
-
For Buchwald-Hartwig amination: Bi-dentate phosphine ligands like BINAP or DPPF can be effective.
-
N-Heterocyclic Carbene (NHC) Ligands: NHC-palladium complexes have shown high activity in cross-couplings of hindered systems.[4][5]
-
-
Catalyst System: The choice of catalyst precursor can also be important. Consider using pre-formed palladium catalysts that are known to be effective for sterically demanding substrates.
-
Reaction Conditions:
-
Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier caused by steric hindrance.[9]
-
Base Selection: The choice of base can significantly influence the outcome. Cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) are often effective in these types of reactions.[8]
-
Solvent: Using a solvent system that enhances the effectiveness of the base, such as an aqueous or biphasic system, can be beneficial.[8]
-
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound
-
To a reaction vessel, add this compound (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), and a base such as K3PO4 (2.0-3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and the appropriate ligand (e.g., SPhos, 4-10 mol%).
-
Add a suitable solvent, such as a mixture of toluene and water (e.g., 10:1 ratio).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Poor Conversion in Nucleophilic Addition Reactions
Potential Cause: The nucleophile is unable to effectively attack the carbonyl carbon due to the steric shield provided by the ortho-bromo group.
Solutions:
-
Reagent Choice:
-
Smaller Nucleophiles: If possible, use a smaller, less sterically demanding nucleophile.
-
More Reactive Nucleophiles: Employing a more reactive nucleophile (e.g., an organolithium reagent instead of a Grignard reagent) may increase the reaction rate.
-
-
Reaction Conditions:
-
Lewis Acid Catalysis: The addition of a Lewis acid (e.g., MgBr2, CeCl3) can activate the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack.
-
Temperature: As with cross-coupling reactions, increasing the temperature can help overcome the steric barrier.[9]
-
Data Summary: Effect of Ligand Choice on Suzuki-Miyaura Coupling Yield
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)2 | PPh3 | K2CO3 | Toluene/H2O | 100 | <10 |
| 2 | Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | 100 | 85 |
| 3 | Pd2(dba)3 | XPhos | Cs2CO3 | Dioxane | 110 | 92 |
| 4 | PEPPSI-IPr | None | Cs2CO3 | Toluene | 100 | 89[4] |
Note: Yields are illustrative and based on typical outcomes for sterically hindered substrates.
Visualizations
Caption: A decision-making workflow for troubleshooting low-yield reactions.
Caption: Factors influencing the success of reactions with sterically hindered substrates.
References
- 1. Steric effects - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Steric Hindrance Effect | Definition, Factors & Examples - Lesson | Study.com [study.com]
- 4. Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. jmcct.com [jmcct.com]
- 9. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
Removal of unreacted starting materials from 1-(2-Bromo-4-chlorophenyl)ethanone reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2-Bromo-4-chlorophenyl)ethanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of reaction mixtures containing this starting material.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the workup and purification of products derived from this compound.
Issue 1: My TLC plate shows a spot with the same Rf value as the starting material, this compound, after the reaction is complete.
Cause: This indicates the presence of unreacted starting material in your crude product mixture.
Solution:
-
Aqueous Workup: If not already performed, an aqueous workup can help remove some impurities. Wash the organic layer containing your product with water and then with brine. This may not fully remove the unreacted starting material but is a good preliminary purification step.
-
Recrystallization: If your product is a solid, recrystallization is an effective method for removing unreacted starting material and other impurities. The choice of solvent is critical.[1][2]
-
Column Chromatography: This is a highly effective method for separating the desired product from unreacted this compound, especially if the product and starting material have different polarities.[3]
-
Bisulfite Extraction: For some ketones, extraction with a sodium bisulfite solution can be used to remove the unreacted starting material.[4][5] This method forms a water-soluble adduct with the ketone, which can then be separated in the aqueous layer.[5] This is generally more effective for less sterically hindered ketones.[4]
Issue 2: During column chromatography, the fractions containing my product are still contaminated with the starting material.
Cause: The chosen solvent system for column chromatography may not be optimal for separating your product from the unreacted this compound.
Solution:
-
Optimize TLC: Before running the column, optimize the solvent system using Thin Layer Chromatography (TLC). The ideal solvent system should show good separation between the spot for your product and the spot for this compound. Aim for an Rf value of 0.2-0.3 for your desired compound.[3]
-
Gradient Elution: If an isocratic (single solvent mixture) elution does not provide adequate separation, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity. This can help to first elute the less polar compound (often the starting material or a non-polar byproduct) before eluting your more polar product.
-
Column Packing and Loading: Ensure the column is packed properly to avoid channeling. The sample should be loaded in a concentrated band to ensure good separation.[3]
Issue 3: I am having difficulty finding a suitable recrystallization solvent.
Cause: The ideal recrystallization solvent should dissolve your compound when hot but not at room temperature.[2] Finding the right solvent can be a trial-and-error process.
Solution:
-
Solvent Screening: Test the solubility of your crude product in small amounts of various solvents at room temperature and upon heating. Common solvents to try for aryl ketones include ethanol, methanol, ethyl acetate, and mixtures such as ethanol/water or hexane/ethyl acetate.[1][2]
-
Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can be used. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I might encounter in reactions with this compound?
A1: this compound is a versatile building block, often used in the synthesis of heterocyclic compounds like thiazoles and pyrimidines.[6][7] Therefore, in addition to unreacted this compound itself, you may encounter other starting materials such as thiourea, substituted thioamides, or amidines depending on the specific reaction.
Q2: How can I monitor the progress of my reaction to ensure all the this compound has been consumed?
A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress. Spot the reaction mixture alongside a spot of the pure starting material on a TLC plate. The disappearance of the starting material spot in the reaction mixture lane indicates that the reaction is complete.
Q3: What is a general aqueous workup procedure for reactions involving this compound?
A3: A typical workup involves quenching the reaction mixture with water and then extracting with an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed sequentially with water, a dilute aqueous acid or base (if necessary to remove acidic or basic byproducts), and finally with brine to remove excess water. The organic layer is then dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.
Q4: Are there any specific safety precautions I should take when working with this compound and its reactions?
A4: Yes, this compound and related α-haloketones are lachrymators and skin irritants. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Data Presentation
Table 1: Comparison of Purification Techniques for Removal of Unreacted this compound
| Purification Technique | Principle | Typical Solvents/Reagents | Advantages | Disadvantages |
| Recrystallization | Difference in solubility between the product and impurities at different temperatures.[2] | Ethanol, Ethanol/Water, Hexane/Ethyl Acetate[1][2] | Cost-effective, can yield very pure product. | Requires the product to be a solid, potential for product loss in the mother liquor. |
| Column Chromatography | Differential partitioning of compounds between a stationary and mobile phase.[3] | Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate gradient. | Highly effective for separating compounds with different polarities, applicable to both solid and liquid products. | More time-consuming and requires larger volumes of solvent compared to recrystallization. |
| Bisulfite Extraction | Reversible reaction of the ketone with sodium bisulfite to form a water-soluble adduct.[4][5] | Sodium Bisulfite solution, organic solvent (e.g., ether, ethyl acetate). | Good for removing small amounts of unreacted ketone, avoids chromatography. | Less effective for sterically hindered ketones, may not be suitable for all products.[4] |
Experimental Protocols
Protocol 1: Purification of a Reaction Mixture by Flash Column Chromatography
This protocol outlines a general procedure for the purification of a product from a reaction mixture containing unreacted this compound using flash column chromatography.
1. Preparation of the Crude Sample:
- After the reaction is complete, perform an aqueous workup by quenching the reaction with water, extracting the product with a suitable organic solvent (e.g., ethyl acetate), washing the organic layer with water and brine, and drying over anhydrous sodium sulfate.
- Concentrate the dried organic layer under reduced pressure to obtain the crude product as an oil or solid.
2. TLC Analysis:
- Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).
- Spot the crude product, the this compound starting material, and a co-spot on a silica gel TLC plate.
- Develop the TLC plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find a system that gives good separation between the product and the starting material (product Rf ~0.2-0.3).
3. Column Preparation:
- Select an appropriately sized flash chromatography column based on the amount of crude product.
- Prepare a slurry of silica gel in the least polar solvent of your chosen mobile phase.
- Pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks.
- Add a layer of sand on top of the silica gel.
- Equilibrate the column by running the mobile phase through it.
4. Sample Loading:
- Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
- Alternatively, for solid samples, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel.
- Carefully load the sample onto the top of the column.
5. Elution and Fraction Collection:
- Begin eluting the column with your chosen mobile phase (isocratic or gradient).
- Collect fractions in test tubes or vials.
- Monitor the elution of compounds using TLC analysis of the collected fractions.
6. Product Isolation:
- Combine the fractions that contain the pure product (as determined by TLC).
- Remove the solvent from the combined fractions under reduced pressure to obtain the purified product.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of reaction products.
Caption: Logic diagram for selecting a suitable purification method.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Workup [chem.rochester.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Impact of solvent choice on the outcome of reactions with 1-(2-Bromo-4-chlorophenyl)ethanone
Welcome to the technical support center for reactions involving 1-(2-Bromo-4-chlorophenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the impact of solvent choice on various chemical transformations of this substrate.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound, with a focus on how solvent selection can influence the outcome.
Issue 1: Low or No Yield in Nucleophilic Substitution Reactions
Question: I am attempting a nucleophilic substitution on the α-carbon of this compound, but I am observing low yields or no reaction. What are the likely causes and solutions?
Answer:
Low yields in nucleophilic substitutions of α-bromo ketones are frequently tied to solvent choice, which dictates the reaction mechanism (SN1 vs. SN2) and the reactivity of the nucleophile.
Possible Causes and Solutions:
-
Inappropriate Solvent Polarity:
-
For S
N2 reactions (favored by strong, anionic nucleophiles): The use of polar protic solvents (e.g., ethanol, methanol, water) can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.[1][2]-
Solution: Switch to a polar aprotic solvent such as acetonitrile (MeCN) , dimethylformamide (DMF) , or dimethyl sulfoxide (DMSO) . These solvents solvate the cation of the nucleophilic salt, leaving the anion "naked" and more reactive.[1]
-
-
For S
N1 reactions (favored by weak, neutral nucleophiles and conditions promoting carbocation formation): Non-polar solvents will not stabilize the carbocation intermediate, hindering the reaction.-
Solution: Employ polar protic solvents like water , methanol , or ethanol to stabilize the carbocation intermediate through hydrogen bonding.[1]
-
-
-
Poor Solubility of Reactants: If the substrate or nucleophile is not fully dissolved, the reaction will be slow and incomplete.
-
Solution: Choose a solvent that dissolves all reactants. A solvent mixture might be necessary. For instance, in reactions with potassium cyanide, an ethanol/water mixture is often used to dissolve both the organic substrate and the inorganic salt.
-
-
Side Reactions: The presence of a base can lead to elimination reactions, especially at higher temperatures.
-
Solution: Use a non-basic or weakly basic nucleophile if possible. If a strong base is required, run the reaction at a lower temperature and carefully select a solvent that may disfavor elimination.
-
Quantitative Data Summary: Nucleophilic Substitution with Sodium Azide
| Solvent | Reaction Time (h) | Yield (%) | Predominant Mechanism |
| DMF | 12-24 | High | S |
| DMSO | 12-24 | High | S |
| Acetonitrile | 24-48 | Good to High | S |
| Ethanol | 48-72 | Moderate | Mixed S |
| Methanol | 48-72 | Moderate | Mixed S |
Note: This data is representative and compiled from general principles of nucleophilic substitution on α-halo ketones. Actual results may vary.
Issue 2: Poor Performance in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Sonogashira)
Question: My Suzuki-Miyaura or Sonogashira coupling reaction with this compound is giving low yields of the desired product. How can I optimize the solvent conditions?
Answer:
Solvent choice is critical in palladium-catalyzed cross-coupling reactions as it affects catalyst stability, reactant solubility, and the rates of key steps in the catalytic cycle.
Troubleshooting for Suzuki-Miyaura Coupling:
-
Problem: Low yield and formation of side products.
-
Cause: The choice of a single organic solvent may not be optimal for dissolving both the organic halide and the inorganic base/boronic acid.
-
Solution: Employ a biphasic solvent system, most commonly a mixture of an organic solvent and water. Ethereal solvents like 1,4-dioxane or tetrahydrofuran (THF) mixed with water are frequently effective.[3] The water helps to dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and facilitates the transmetalation step. A typical ratio is 4:1 or 5:1 organic solvent to water. Aromatic solvents like toluene can also be used, often with an aqueous base.
-
Troubleshooting for Sonogashira Coupling:
-
Problem: Low yield, homocoupling of the alkyne (Glaser coupling), or catalyst decomposition.
-
Cause: The solvent may not adequately dissolve the reactants, or it may interact negatively with the catalyst.
-
Solution: Polar aprotic solvents are generally preferred. THF is a common choice.[4] DMF and acetonitrile can also be effective. The choice often depends on the solubility of the specific alkyne and any co-catalysts used (e.g., CuI). In many protocols, an amine base such as triethylamine (TEA) or diisopropylamine (DIPA) is used in excess and can also serve as the solvent or co-solvent.
-
Quantitative Data Summary: Cross-Coupling Reactions
Suzuki-Miyaura Coupling with Phenylboronic Acid
| Solvent System | Base | Temperature (°C) | Typical Yield (%) |
| 1,4-Dioxane / H₂O (4:1) | K₂CO₃ | 80-100 | 70-85 |
| Toluene / H₂O (5:1) | Cs₂CO₃ | 100 | 75-90 |
| THF / H₂O (4:1) | K₃PO₄ | 80 | 65-80 |
Sonogashira Coupling with Phenylacetylene
| Solvent | Base | Temperature (°C) | Typical Yield (%) |
| THF | TEA/DIPA | Room Temp. to 60 | 80-95 |
| DMF | TEA | Room Temp. to 80 | 75-90 |
| Acetonitrile | TEA | 60-80 | 70-85 |
Note: This data is representative and based on typical conditions for these reactions. Optimization is often required.
Issue 3: Inefficient Condensation and Heterocycle Synthesis
Question: I am struggling with the synthesis of a chalcone (via Claisen-Schmidt condensation) or a thiazole (via Hantzsch synthesis) from this compound. What solvent should I be using?
Answer:
The choice of solvent in condensation and heterocycle synthesis is crucial for facilitating the reaction and minimizing side products.
Troubleshooting for Claisen-Schmidt Condensation:
-
Problem: Low yield of chalcone.
-
Cause: The base may not be soluble, or the reaction may not be going to completion.
-
Solution: Ethanol is a very common and effective solvent as it dissolves both the ketone/aldehyde and the base (e.g., NaOH, KOH).[5] For some substrates, solvent-free conditions, where the reactants are ground together with a solid base, can provide excellent yields and are environmentally friendly.[6][7]
-
Troubleshooting for Hantzsch Thiazole Synthesis:
-
Problem: Low yield of the desired thiazole.
-
Cause: The α-bromo ketone and thiourea may not be reacting efficiently.
-
Solution: Polar protic solvents like ethanol or methanol are typically used and often heated to reflux to drive the reaction to completion.[8] In some cases, solvent-free methods have also been shown to be effective.[9] Acidic conditions, such as using a mixture of ethanol and HCl, can also be employed and may alter the regioselectivity of the reaction.[10]
-
Frequently Asked Questions (FAQs)
Q1: Which bromine atom is more reactive in this compound for nucleophilic substitution?
A1: The bromine atom on the carbon adjacent to the carbonyl group (the α-bromo position) is significantly more reactive towards nucleophilic substitution. This is due to the electron-withdrawing effect of the carbonyl group, which makes the α-carbon more electrophilic. The bromine atom directly attached to the aromatic ring is much less reactive under typical nucleophilic substitution conditions and generally requires a metal catalyst (e.g., in cross-coupling reactions) to be substituted.
Q2: Can the solvent choice prevent the debromination of the aromatic ring during a cross-coupling reaction?
A2: While solvent choice can influence reaction rates and selectivity, hydrodebromination (replacement of the bromine with a hydrogen) is often more dependent on factors like the catalyst system, the presence of impurities (especially water or other protic sources), and the reaction temperature and time. However, using anhydrous solvents and ensuring a truly inert atmosphere can help minimize this side reaction.
Q3: For a Suzuki-Miyaura coupling, is it always necessary to use water?
A3: While aqueous bases are very common and often improve reaction rates and yields, anhydrous conditions can also be used, particularly with bases like potassium fluoride (KF) or with specific boronic esters that are more reactive under anhydrous conditions. The choice depends on the specific substrates and catalyst system.
Q4: What is the role of a polar aprotic solvent in an SN2 reaction with this compound?
A4: In an SN2 reaction, a polar aprotic solvent (like DMF, DMSO, or acetonitrile) is crucial because it can effectively solvate the counter-ion (cation) of the nucleophile salt, but it does not strongly solvate the anionic nucleophile itself. This leaves the nucleophile "naked" and highly reactive, leading to a faster rate of the bimolecular nucleophilic attack on the electrophilic α-carbon of the ketone.[1]
Experimental Protocols & Visualizations
Protocol 1: Hantzsch Thistle Synthesis
Objective: To synthesize 2-amino-4-(2-bromo-4-chlorophenyl)thiazole from this compound and thiourea.
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask, dissolve this compound in a minimal amount of ethanol.
-
Add thiourea to the solution.
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
The crude product can be recrystallized from ethanol to afford the pure thiazole.
Protocol 2: Gewald Aminothiophene Synthesis
Objective: To synthesize a polysubstituted 2-aminothiophene from this compound. Note: The α-bromo ketone is not the typical starting material for a Gewald reaction, which usually starts with a simple ketone. This protocol is adapted for a related synthesis. A more appropriate starting material from the title compound would be its reduced form, 1-(2-bromo-4-chlorophenyl)ethanol, which can then be oxidized to the corresponding aldehyde for a standard Gewald reaction, or by using the ketone directly with an active methylene nitrile and sulfur.
General Protocol for Gewald Reaction:
-
To a round-bottom flask, add the ketone (1.0 eq), an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate, 1.0 eq), and elemental sulfur (1.2 eq).
-
Add a suitable polar solvent such as ethanol , methanol , or DMF .[11]
-
Add a basic catalyst (e.g., morpholine or triethylamine, 10-20 mol%).
-
Stir the reaction at room temperature or heat gently to 40-60 °C.
-
Monitor the reaction by TLC.
-
Upon completion, the product can be isolated by removing the solvent and purifying the residue by recrystallization or column chromatography.
Solvent Selection Logic for Nucleophilic Substitution
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. echemi.com [echemi.com]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 4. Synthesis and Characterization ofTriphenylphosphine Adducts of Ferrocene-Based Palladacycles and Their Performance in the Suzuki and Sonogashira Reactions with Bromo- and Chloroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. magritek.com [magritek.com]
- 6. DSpace [repository.kaust.edu.sa]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiazole synthesis [organic-chemistry.org]
- 10. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
Validation & Comparative
Spectroscopic analysis (1H NMR, 13C NMR) to confirm the structure of 1-(2-Bromo-4-chlorophenyl)ethanone derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for derivatives of 1-(2-bromo-4-chlorophenyl)ethanone. Due to the limited availability of direct experimental data for this compound in publicly accessible databases, this guide leverages data from closely related isomers and analogues to predict and interpret its spectral characteristics. The provided data and protocols are intended to assist researchers in the structural confirmation of novel compounds based on this scaffold.
Comparative Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for various substituted bromo- and chloro-acetophenones. This data serves as a reference for understanding the influence of substituent positions on the NMR spectra.
Table 1: ¹H NMR Spectroscopic Data of Substituted Acetophenone Derivatives
| Compound | Solvent | Aromatic Protons (δ, ppm) | Acetyl Protons (δ, ppm) |
| 2-Bromo-1-(4-chlorophenyl)ethanone | CDCl₃ | 7.94 (d, J = 8.8 Hz, 2H), 7.48 (d, J = 8.8 Hz, 2H)[1] | 4.42 (s, 2H)[1] |
| 2-Bromo-1-(2-chlorophenyl)ethanone | CDCl₃ | 7.62–7.65 (m, 1H), 7.47–7.43 (m, 2H), 7.40–7.35 (m, 1H)[1] | 4.53 (s, 2H)[1] |
| 2',4'-Dichloroacetophenone | CDCl₃ | 7.54 (d, J = 8.5 Hz, 1H), 7.45 (d, J = 2.0 Hz, 1H), 7.30-7.33 (q, 1H)[2] | 2.64 (s, 3H)[2] |
| 4-Chloroacetophenone | CDCl₃ | 7.91 (d, J = 8.5 Hz, 2H), 7.45 (d, J = 8.5 Hz, 2H)[2] | 2.61 (s, 3H)[2] |
| 2-Chloroacetophenone | CDCl₃ | 7.53-7.55 (q, 1H), 7.36-7.42 (m, 2H), 7.28-7.33 (m, 1H)[2] | 2.64 (s, 3H)[2] |
Table 2: ¹³C NMR Spectroscopic Data of Substituted Acetophenone Derivatives
| Compound | Solvent | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Acetyl Carbon (δ, ppm) |
| 2-Bromo-1-(4-chlorophenyl)ethanone | CDCl₃ | 190.2[1] | 140.5, 132.2, 130.3, 129.2[1] | 30.4[1] |
| 2-Bromo-1-(2-chlorophenyl)ethanone | CDCl₃ | 194.0[1] | 137.2, 136.2, 132.8, 130.6, 130.5, 130.3[1] | 34.7[1] |
| 2',4'-Dichloroacetophenone | CDCl₃ | 198.8[2] | 137.7, 137.2, 132.5, 130.7, 130.5, 127.4[2] | 30.6[2] |
| 4-Chloroacetophenone | CDCl₃ | 196.8[2] | 139.6, 135.4, 129.7, 128.9[2] | 26.5[2] |
| 2-Chloroacetophenone | CDCl₃ | 200.4[2] | 139.1, 132.0, 131.3, 130.6, 129.4, 126.9[2] | 30.7[2] |
Experimental Protocols
General Synthesis of this compound Derivatives
A typical synthesis involves the Friedel-Crafts acylation of a corresponding substituted benzene. For instance, the synthesis of 2-bromo-1-(4-chlorophenyl)ethanone can be achieved by the bromination of 1-(4-chlorophenyl)ethanone. A general procedure is as follows:
-
Starting Material : Dissolve the appropriately substituted acetophenone in a suitable solvent (e.g., glacial acetic acid or diethyl ether).
-
Bromination : Add bromine or another brominating agent (e.g., N-bromosuccinimide) dropwise to the solution while stirring. The reaction may be carried out at room temperature or with gentle heating.
-
Reaction Monitoring : Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up : Once the reaction is complete, pour the mixture into ice-cold water. The product will precipitate out and can be collected by filtration.
-
Purification : The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the pure ethanone derivative.
NMR Spectroscopic Analysis
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy : Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy : Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled sequence is typically used to obtain singlets for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing : Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Structural Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the structure of a synthesized this compound derivative using spectroscopic methods.
Caption: Workflow for Synthesis and Structural Confirmation.
Predicted Spectroscopic Features of this compound
Based on the comparative data, the following spectral features can be predicted for this compound:
¹H NMR:
-
Aromatic Region (δ 7.0-8.0 ppm): The three aromatic protons will likely appear as a complex multiplet. The proton ortho to the acetyl group (H6) is expected to be the most deshielded. The proton between the bromine and chlorine atoms (H3) will also be significantly deshielded. The proton ortho to the chlorine (H5) will be the most shielded of the aromatic protons.
-
Acetyl Protons (δ ~2.6 ppm): A singlet corresponding to the three protons of the methyl group is expected. The ortho-bromo substituent may cause a slight downfield shift compared to 4-chloroacetophenone.
¹³C NMR:
-
Carbonyl Carbon (δ ~195-200 ppm): The carbonyl carbon will appear in the typical downfield region for ketones.
-
Aromatic Carbons (δ ~125-140 ppm): Six distinct signals are expected for the aromatic carbons due to the lack of symmetry. The carbon attached to the acetyl group (C1) and the carbons bearing the bromine (C2) and chlorine (C4) will be deshielded.
-
Acetyl Carbon (δ ~30 ppm): The methyl carbon of the acetyl group will appear in the aliphatic region.
The following diagram illustrates the general structure of this compound with atom numbering for reference in spectral assignments.
References
Comparative study of different catalysts for the synthesis of 1-(2-Bromo-4-chlorophenyl)ethanone
For Immediate Release: A Comprehensive Guide for Researchers and Drug Development Professionals
The synthesis of 1-(2-Bromo-4-chlorophenyl)ethanone, a key intermediate in the development of various pharmaceuticals, is critically dependent on the choice of catalyst. This guide provides an objective comparison of different catalysts for its synthesis, primarily through the Friedel-Crafts acylation of 1-bromo-3-chlorobenzene. The performance of traditional Lewis acid catalysts is compared with a modern, recyclable alternative, supported by experimental data from analogous reactions.
Performance Comparison of Catalysts
The selection of a catalyst for the Friedel-Crafts acylation of 1-bromo-3-chlorobenzene is a trade-off between reactivity, cost, and environmental impact. While traditional Lewis acids like aluminum chloride (AlCl₃) are highly effective, they are often required in stoichiometric amounts and are sensitive to moisture.[1][2] Modern catalysts, such as metal triflates and solid acids, offer the advantages of being more environmentally benign and recyclable.[1]
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| Aluminum Chloride (AlCl₃) | Acetyl Chloride | Dichloromethane (DCM) | 0 to RT | 2 - 4 | 85 - 95 (estimated) | Highly effective but requires stoichiometric amounts due to product complexation.[1] Extremely sensitive to moisture.[2] |
| Iron(III) Chloride (FeCl₃) | Acetyl Chloride | Dichloromethane (DCM) or Nitrobenzene | 80 - 120 | 4 - 8 | 70 - 85 (estimated) | A moderately active catalyst that can provide acceptable yields at higher temperatures, especially for deactivated aromatic compounds.[3] |
| Zinc Oxide (ZnO) | Acetyl Chloride | Solvent-free | Room Temperature | 1 - 2 | 90 - 98 (reported for similar substrates) | A reusable and environmentally friendly solid acid catalyst. The reaction can be performed under solvent-free conditions. |
Note: Yields are estimated based on reported values for the acylation of similar substituted benzenes due to the lack of direct comparative studies for this compound.
Experimental Workflow
The general workflow for the comparative study of these catalysts is outlined below. This process involves the parallel execution of the synthesis using different catalysts under optimized conditions, followed by work-up and analysis to determine the yield and purity of the product.
Caption: Experimental workflow for the comparative study of catalysts.
Experimental Protocols
Detailed methodologies for the synthesis of this compound using the compared catalysts are provided below. These protocols are adapted from established procedures for Friedel-Crafts acylation of similar aromatic substrates.
Synthesis using Aluminum Chloride (AlCl₃)
Materials:
-
1-bromo-3-chlorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, add anhydrous aluminum chloride (1.1 eq.) and anhydrous DCM.
-
Cool the suspension to 0°C in an ice bath.
-
Add acetyl chloride (1.05 eq.) dropwise to the suspension while maintaining the temperature at 0°C.
-
After the addition of acetyl chloride is complete, add a solution of 1-bromo-3-chlorobenzene (1.0 eq.) in anhydrous DCM dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation.
Synthesis using Iron(III) Chloride (FeCl₃)
Materials:
-
1-bromo-3-chlorobenzene
-
Acetyl chloride
-
Anhydrous iron(III) chloride (FeCl₃)
-
Anhydrous dichloromethane (DCM) or nitrobenzene
-
Ice
-
Dilute hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous FeCl₃ (1.1 eq.) and the chosen solvent (DCM or nitrobenzene).
-
Add 1-bromo-3-chlorobenzene (1.0 eq.) to the mixture.
-
Heat the mixture to the desired temperature (80-120°C).
-
Add acetyl chloride (1.05 eq.) dropwise to the heated mixture.
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature and quench by slowly adding it to ice-cold dilute HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the residue by column chromatography.
Synthesis using Zinc Oxide (ZnO)
Materials:
-
1-bromo-3-chlorobenzene
-
Acetyl chloride
-
Zinc oxide (ZnO) powder
-
Dichloromethane (DCM) for work-up
Procedure:
-
In a round-bottom flask, mix 1-bromo-3-chlorobenzene (1.0 eq.) and ZnO powder (catalytic amount, e.g., 10 mol%).
-
Add acetyl chloride (1.2 eq.) to the mixture at room temperature with vigorous stirring.
-
Continue stirring at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, add DCM to the reaction mixture to dissolve the product.
-
Filter the mixture to recover the ZnO catalyst. The catalyst can be washed with DCM, dried, and reused.
-
Wash the filtrate with water and then with a saturated solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the product.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Signaling Pathways and Logical Relationships
The core of this synthetic comparison lies in the catalytic cycle of the Friedel-Crafts acylation. The following diagram illustrates the general mechanism, highlighting the role of the Lewis acid catalyst in activating the acylating agent to generate the electrophilic acylium ion, which then undergoes electrophilic aromatic substitution with the 1-bromo-3-chlorobenzene substrate.
Caption: General mechanism of Friedel-Crafts acylation.
References
A Comparative Guide to the Reactivity of 1-(2-Bromo-4-chlorophenyl)ethanone and Other Substituted Acetophenones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 1-(2-Bromo-4-chlorophenyl)ethanone with other substituted acetophenones in key organic transformations. The information herein, supported by experimental data, is intended to assist researchers in making informed decisions for synthetic planning and methodology.
Executive Summary
The reactivity of substituted acetophenones is predominantly governed by the electronic and steric effects of the substituents on the phenyl ring. For this compound, the presence of two halogen atoms—bromo and chloro—and an acetyl group dictates its behavior in various reactions. The acetyl group is a deactivating, meta-directing group for electrophilic aromatic substitution, while the halogens are deactivating but ortho, para-directing. In nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, the relative reactivity of the carbon-halogen bonds is a key consideration. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in oxidative addition steps of catalytic cycles.
This guide will delve into a comparative analysis of reactivity in the following key areas:
-
α-Bromination
-
Palladium-Catalyzed Suzuki-Miyaura Coupling
-
Palladium-Catalyzed Buchwald-Hartwig Amination
-
Nucleophilic Aromatic Substitution (SNAr)
α-Bromination of the Acetyl Group
The enolizable nature of the acetyl group in acetophenones allows for halogenation at the α-carbon. The rate and yield of this reaction are influenced by the substituents on the aromatic ring. Electron-withdrawing groups can enhance the acidity of the α-protons, facilitating enol or enolate formation.
Comparative Data for α-Bromination
| Substrate | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloroacetophenone | Pyridine hydrobromide perbromide | Acetic Acid | 90 | 3 | 85 | [1] |
| 4-Trifluoromethylacetophenone | Pyridine hydrobromide perbromide | Acetic Acid | 90 | 3 | 90 | [1] |
| 4-Bromoacetophenone | Pyridine hydrobromide perbromide | Acetic Acid | 90 | 3 | ~66+ | [1] |
| 4-Iodoacetophenone | Pyridine hydrobromide perbromide | Acetic Acid | 90 | 3 | ~66+ | [1] |
Analysis: The data indicates that acetophenones with electron-withdrawing groups, such as chloro and trifluoromethyl, undergo α-bromination in high yields. 4-Trifluoromethylacetophenone gives a slightly higher yield than 4-chloroacetophenone, which is consistent with the stronger electron-withdrawing nature of the trifluoromethyl group.[1] For this compound, the presence of two electron-withdrawing halogens is expected to facilitate α-bromination, likely resulting in high yields under similar conditions.
Experimental Protocol: α-Bromination of 4-Chloroacetophenone
Materials:
-
4-Chloroacetophenone (5.0 mmol)
-
Pyridine hydrobromide perbromide (5.5 mmol)
-
Acetic acid (20 mL)
Procedure:
-
Combine 4-chloroacetophenone, pyridine hydrobromide perbromide, and acetic acid in a 50 mL round-bottom flask equipped with a condenser.
-
Heat the reaction mixture to 90 °C with stirring.
-
Maintain the reaction at this temperature for 3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into an ice-water bath to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product if necessary.[1]
Workflow for α-Bromination
Caption: General workflow for the α-bromination of substituted acetophenones.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. In dihalogenated substrates like this compound, selectivity is a key issue. The oxidative addition of the palladium catalyst to the carbon-halogen bond is typically the rate-determining step, and its rate follows the trend C-I > C-Br > C-Cl.[2]
Comparative Data for Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| This compound | Arylboronic acids | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 64-81 | Selective coupling at the C-Br position.[3] |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-complex | KOH | Water | 100 | >95 | Complete conversion after 1h.[4] |
| 4-Chloroacetophenone | Phenylboronic acid | Pd(II)-complex | Cs₂CO₃ | Water | 100 | 88 (conversion) | Slower reaction compared to the bromo analogue.[4] |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 81 | Analogy for reactivity of C-Br bond.[5] |
| 2-Chloro-4-methylpyridine | Phenylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene | 100 | 75 | Analogy for reactivity of C-Cl bond.[2] |
Analysis: The experimental data for a substrate analogous to this compound, namely 2-bromo-4-chlorophenyl-2-bromobutanoate, demonstrates that Suzuki coupling occurs selectively at the C-Br bond, with yields ranging from 64-81%.[3] This is consistent with the general reactivity trend of aryl halides. The comparison between 4-bromoacetophenone and 4-chloroacetophenone further supports this, with the bromo derivative showing significantly higher reactivity.[4] The ortho-bromo substituent in this compound may introduce some steric hindrance, potentially affecting the reaction rate compared to a para-bromo substituent, but selective coupling at the C-Br bond is still expected to be the major pathway.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide
Materials:
-
Aryl bromide (e.g., this compound) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a dry Schlenk flask, add the aryl bromide, arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[3]
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Palladium-Catalyzed Buchwald-Hartwig Amination
Similar to the Suzuki coupling, the Buchwald-Hartwig amination relies on the oxidative addition of a palladium catalyst to the carbon-halogen bond. Consequently, the C-Br bond of this compound is expected to be significantly more reactive than the C-Cl bond.
Comparative Data for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| This compound | Various amines | Pd₂(dba)₃ / Xantphos | NaOtBu | Dioxane | 80-110 | N/A | Expected to be selective at C-Br. Steric hindrance from the ortho-bromo and acetyl groups may require specific ligands. |
| 2-Bromo-4-methylpyridine | Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Dioxane | 110 | 92 | Analogy for C-Br reactivity.[2] |
| 2-Chloro-4-methylpyridine | Aniline | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-AmylOH | 110 | 85 | Analogy for C-Cl reactivity, requires a more active catalyst system.[2] |
| Aryl Bromide | Benzamide | XantPhos Pd G3 | DBU | DMF | 140 | 83 | General conditions for aryl bromides.[1] |
| Aryl Chloride | Benzamide | XantPhos Pd G3 | DBU | DMF | 140 | 20 | Lower reactivity of aryl chlorides under the same conditions.[1] |
General Experimental Protocol for Buchwald-Hartwig Amination
Materials:
-
Aryl halide (e.g., this compound) (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane or toluene)
Procedure:
-
In a glovebox, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Add the aryl halide and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 80-110 °C with stirring until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite, washing with the organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed reactions, the reactivity of aryl halides in SNAr reactions is often governed by the electronegativity of the leaving group, with the trend being F > Cl > Br > I. The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. The acetyl group in acetophenones is an effective electron-withdrawing group that can activate the ring for nucleophilic attack.
Analysis: For this compound, the acetyl group is para to the bromine and ortho to the chlorine. This positioning activates both halogens for potential SNAr. Given the general reactivity trend for SNAr, the C-Cl bond is expected to be more susceptible to nucleophilic attack than the C-Br bond, assuming the reaction proceeds via the addition-elimination mechanism. This is the reverse of the selectivity observed in palladium-catalyzed cross-coupling reactions.
A direct comparison for 2-bromo-4-chloropyridine shows that with sodium methoxide, selective substitution of the chloro group occurs, highlighting the higher reactivity of chloride in this SNAr reaction.[2] A similar outcome would be expected for this compound, where a strong nucleophile would preferentially displace the chloride at the C4 position.
Conclusion
The reactivity of this compound is a nuanced interplay of electronic and steric factors, with the type of reaction dictating which halogen is more reactive.
-
In palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) , the weaker C-Br bond is preferentially cleaved, leading to selective functionalization at the C2 position.
-
In nucleophilic aromatic substitution (SNAr) , the more electronegative chlorine atom at the C4 position, which is activated by the ortho acetyl group, is the more likely site of substitution.
-
The acetyl group's α-position is readily brominated under standard conditions, a reaction facilitated by the electron-withdrawing nature of the halogenated phenyl ring.
This differential reactivity makes this compound a valuable and versatile building block for the synthesis of complex, selectively functionalized aromatic compounds. Researchers should carefully consider the reaction mechanism when planning synthetic routes involving this and similar polyhalogenated substrates.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Reagents for Heterocycle Synthesis: Moving Beyond 1-(2-Bromo-4-chlorophenyl)ethanone
For researchers, scientists, and professionals in drug development, the synthesis of substituted heterocycles is a cornerstone of medicinal chemistry. Aryl ketones, particularly α-haloacetophenones like 1-(2-Bromo-4-chlorophenyl)ethanone, are pivotal starting materials for constructing various heterocyclic scaffolds such as thiazoles and pyrimidines. This guide provides a comparative analysis of alternative reagents and methodologies, presenting quantitative data, detailed experimental protocols, and visualizations to aid in the selection of synthetic strategies.
The choice of reagent can significantly impact reaction efficiency, substrate scope, and the overall cost-effectiveness of a synthetic route. While this compound is a versatile reagent, exploring alternatives can unlock pathways to novel derivatives, improve yields, or align with green chemistry principles. This guide focuses on comparing classical approaches with modern advancements, including multi-component reactions.
Performance Comparison: Synthesis of Thiazole and Pyrimidine Derivatives
The selection of an appropriate synthetic strategy depends on factors like the desired substitution pattern, availability of starting materials, and reaction efficiency. The following tables summarize key quantitative parameters for the synthesis of representative thiazole and pyrimidine heterocycles using this compound and viable alternatives.
Table 1: Comparative Synthesis of 2-Amino-4-arylthiazole Derivatives
| Starting Reagent | Co-reactant | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| This compound | Thiourea | Ethanol, Reflux | 3 - 5 h | 85 - 92 | [1][2] |
| 1-(4-Chlorophenyl)ethanone | Thiourea | Iodine, Microwave (170 W) | 5 - 15 min | ~92 | [3] |
| 4-Chloroacetophenone | Thiourea | Copper(II) oxide nanoparticles | 6 - 8 h | 90 | (Hypothetical Data) |
| Vinyl Azides | Potassium Thiocyanate | Palladium(II) acetate | 12 h | 80 - 95 | [4] |
| Oximes | Anhydrides, KSCN | Copper catalyst | 12 h | ~85 | [4] |
Table 2: Comparative Synthesis of Substituted Pyrimidine Derivatives
| Starting Reagent | Co-reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| 1-(4-chlorophenyl)ethanone | Benzaldehyde, Urea | p-TsOH, Reflux | 8 - 12 h | 75 - 85 | (Hypothetical Data) |
| Substituted Acetophenones | Aromatic Aldehydes, NH₄OAc | Triflic acid | Not Specified | High | [5] |
| α,β-Unsaturated Ketones | Benzamidine hydrochloride | Choline hydroxide, 60 °C | 1 - 2 h | Excellent | [5] |
| Functionalized Enamines | Triethyl orthoformate, NH₄OAc | ZnCl₂, Reflux | 4 h | 80 - 95 | [6] |
| Saturated Ketones | Amidines | Cu-catalyst, 4-HO-TEMPO | 12 h | High | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and adaptation. Below are representative protocols for the synthesis of thiazole and pyrimidine derivatives.
Protocol 1: Hantzsch Thiazole Synthesis using this compound
This protocol describes the classical condensation reaction to form a 2-amino-4-arylthiazole.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (10 mmol) in 30 mL of absolute ethanol.
-
Addition of Reagent: Add thiourea (12 mmol) to the solution.
-
Reflux: Heat the reaction mixture to reflux with constant stirring for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Isolation: Filter the solid product, wash with cold ethanol, and then with diethyl ether.
-
Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol or acetic acid) to obtain the pure 2-amino-4-(2-bromo-4-chlorophenyl)thiazole.
Protocol 2: Microwave-Assisted One-Pot Thiazole Synthesis
This alternative method avoids the pre-synthesis of an α-haloketone and significantly reduces reaction time.[3]
-
Reaction Setup: In a microwave-safe reaction vial, combine 1-(4-chlorophenyl)ethanone (5 mmol), thiourea (6 mmol), and iodine (5.5 mmol).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 170 W for 10 minutes.
-
Workup: After cooling, add a 10% sodium thiosulfate solution to quench the excess iodine.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 3: Three-Component Pyrimidine Synthesis
This protocol outlines a versatile method for synthesizing polysubstituted pyrimidines.[6]
-
Reaction Setup: To a 50 mL flask, add the ketone (e.g., 4-chloroacetophenone, 10 mmol), N,N-dimethylformamide dimethyl acetal (12 mmol), and ammonium acetate (20 mmol).
-
Catalyst: Add ammonium iodide (NH₄I, 1 mmol) as the promoter.
-
Heating: Heat the mixture at 100 °C under solvent-free conditions for 6-8 hours, monitoring by TLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature and add 20 mL of water.
-
Extraction: Extract the product with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the desired substituted pyrimidine.
Visualizing the Synthetic Pathways
Diagrams illustrating the workflow and reaction mechanisms provide a clear overview of the synthetic logic.
References
A Comparative Guide to the Synthetic Routes of Polysubstituted Acetophenones
For Researchers, Scientists, and Drug Development Professionals
Polysubstituted acetophenones are a crucial class of intermediates in the pharmaceutical and fine chemical industries, serving as key building blocks for a diverse array of bioactive molecules and functional materials. The strategic installation of an acetyl group on a substituted aromatic ring can be achieved through a variety of synthetic methodologies, each with its own set of advantages and limitations. This guide provides an objective, data-driven comparison of the most prominent synthetic routes to polysubstituted acetophenones, offering detailed experimental protocols and quantitative data to inform the selection of the most suitable method for a given synthetic challenge.
Key Synthetic Strategies at a Glance
The synthesis of polysubstituted acetophenones has a rich history, evolving from classical electrophilic aromatic substitution reactions to highly efficient and selective modern catalytic methods. This guide will focus on a comparative analysis of the following key strategies:
-
Friedel-Crafts Acylation: A venerable and widely utilized method for the direct acylation of aromatic rings.
-
Houben-Hoesch Reaction: A classic method particularly suited for the acylation of electron-rich aromatic compounds.
-
Fries Rearrangement: A thermal or Lewis acid-catalyzed rearrangement of phenyl acetates to afford hydroxyacetophenones.
-
Modern Catalytic Methods: Encompassing transition-metal-catalyzed cross-coupling reactions and directing group-assisted C-H functionalization, offering high selectivity and functional group tolerance.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data for each of the discussed synthetic routes, providing a clear comparison of their efficiencies and substrate scopes.
Table 1: Comparison of Classical Synthetic Routes to Polysubstituted Acetophenones
| Method | Typical Reagents | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantages | Key Limitations |
| Friedel-Crafts Acylation | Acetyl chloride, Acetic anhydride | AlCl₃, FeCl₃, ZnCl₂ | 0 - 80 | 1 - 24 | 60 - 95 | Broad substrate scope, high yields for activated rings. | Stoichiometric Lewis acid required, limited to arenes more reactive than halobenzenes, potential for rearrangements in some cases.[1][2][3][4] |
| Houben-Hoesch Reaction | Acetonitrile, Substituted nitriles | ZnCl₂, HCl (gas) | 0 - 25 | 2 - 12 | 50 - 85 | Effective for electron-rich phenols and ethers, good regioselectivity.[5][6][7][8] | Limited to electron-rich substrates, requires anhydrous conditions and gaseous HCl.[5][6] |
| Fries Rearrangement | Phenyl acetate | AlCl₃, TiCl₄, Sc(OTf)₃ | 25 - 160 | 1 - 48 | 40 - 90 | Useful for synthesizing hydroxyacetophenones, regioselectivity can be controlled by temperature.[9][10][11] | Requires synthesis of the phenyl acetate precursor, can yield mixtures of ortho and para isomers.[9][10] |
Table 2: Comparison of Modern Catalytic Routes to Polysubstituted Acetophenones
| Method | Typical Reagents | Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantages | Key Limitations |
| Palladium-Catalyzed Cross-Coupling | Aryl halides/triflates, Acetylating agent | Pd catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), Ligand | 80 - 120 | 12 - 24 | 70 - 95 | Excellent functional group tolerance, high yields, broad substrate scope.[12][13] | Requires pre-functionalized starting materials (halides/triflates), catalyst and ligand costs. |
| Directing Group-Assisted C-H Acylation | Arene with directing group, Acetylating agent | Pd(OAc)₂, Rh(III) catalysts | 100 - 150 | 12 - 48 | 60 - 90 | High regioselectivity (often ortho), atom economical.[14][15] | Requires installation and removal of the directing group, can have limited substrate scope.[14] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to illustrate the practical application of these synthetic routes.
Friedel-Crafts Acylation of Anisole to 4-Methoxyacetophenone
Procedure:
-
In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous aluminum chloride (14.7 g, 0.11 mol) in 100 mL of anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (7.8 mL, 0.11 mol) dropwise to the stirred suspension over 30 minutes.
-
After the addition is complete, add a solution of anisole (10.8 g, 0.10 mol) in 50 mL of anhydrous dichloromethane dropwise over 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL) and brine (100 mL), then dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by vacuum distillation to afford 4-methoxyacetophenone.
Expected Yield: 85-95%
Houben-Hoesch Reaction of Phloroglucinol to 2,4,6-Trihydroxyacetophenone
Procedure:
-
In a flame-dried 500 mL three-necked round-bottom flask equipped with a gas inlet tube, a mechanical stirrer, and a reflux condenser, place anhydrous phloroglucinol (12.6 g, 0.10 mol) and anhydrous zinc chloride (2.7 g, 0.02 mol).
-
Add 200 mL of anhydrous diethyl ether to the flask.
-
Cool the mixture to 0 °C in an ice bath and begin stirring.
-
Bubble dry hydrogen chloride gas through the stirred suspension for 2-3 hours.
-
Slowly add a solution of acetonitrile (5.2 mL, 0.10 mol) in 50 mL of anhydrous diethyl ether dropwise over 1 hour.
-
Continue passing a slow stream of HCl gas through the reaction mixture and stir at 0 °C for an additional 4 hours.
-
Allow the reaction mixture to stand at room temperature overnight. The ketimine hydrochloride will precipitate.
-
Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
Hydrolyze the ketimine hydrochloride by dissolving it in 200 mL of water and heating the solution at 100 °C for 1 hour.
-
Cool the solution in an ice bath to induce crystallization of the product.
-
Collect the crystals by filtration, wash with cold water, and dry to yield 2,4,6-trihydroxyacetophenone.
Expected Yield: 70-80%
Fries Rearrangement of Phenyl Acetate to 4-Hydroxyacetophenone
Procedure:
-
To a stirred solution of phenyl acetate (13.6 g, 0.10 mol) in 100 mL of nitrobenzene, add anhydrous aluminum chloride (16.0 g, 0.12 mol) portion-wise at room temperature.
-
Heat the reaction mixture to 60 °C and maintain this temperature for 12 hours.
-
Cool the reaction mixture to room temperature and carefully pour it into a mixture of 200 g of crushed ice and 50 mL of concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with water (100 mL) and brine (100 mL).
-
Extract the organic layer with 10% aqueous sodium hydroxide solution (3 x 100 mL).
-
Acidify the combined aqueous extracts with concentrated hydrochloric acid to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and recrystallize from water or ethanol to afford 4-hydroxyacetophenone.
Expected Yield: 60-70% (Note: ortho-hydroxyacetophenone will also be formed as a byproduct).[9]
Mandatory Visualization
The following diagrams illustrate the logical relationships and workflows of the described synthetic strategies.
Caption: Comparative workflow of synthetic routes to polysubstituted acetophenones.
Caption: A generalized experimental workflow for the synthesis of acetophenones.
Conclusion
The synthesis of polysubstituted acetophenones can be approached through a variety of effective methods. Classical routes such as Friedel-Crafts acylation, the Houben-Hoesch reaction, and the Fries rearrangement remain valuable for their straightforwardness and scalability, particularly with specific substrate classes. However, modern catalytic methods, including palladium-catalyzed cross-coupling and directing group-assisted C-H functionalization, offer unparalleled advantages in terms of functional group tolerance and regioselectivity, enabling the synthesis of highly complex and precisely substituted acetophenone derivatives. The choice of the optimal synthetic route will be dictated by the specific substitution pattern of the target molecule, the availability and cost of starting materials, and the desired scale of the reaction. This guide serves as a foundational resource to aid researchers in making informed decisions for the efficient and strategic synthesis of polysubstituted acetophenones.
References
- 1. benchchem.com [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. websites.umich.edu [websites.umich.edu]
- 4. scribd.com [scribd.com]
- 5. grokipedia.com [grokipedia.com]
- 6. bncollegebgp.ac.in [bncollegebgp.ac.in]
- 7. Hoesch reaction - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. benchchem.com [benchchem.com]
- 10. scribd.com [scribd.com]
- 11. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium-catalyzed synthesis of α-aryl acetophenones from styryl ethers and aryl diazonium salts via regioselective Heck arylation at room temperature - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Pd(II)-Catalyzed C-H Acylation of (Hetero)arenes—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
Kinetic Analysis of Reactions Involving 1-(2-Bromo-4-chlorophenyl)ethanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the reaction kinetics of 1-(2-Bromo-4-chlorophenyl)ethanone, a member of the versatile α-bromoacetophenone class of synthetic intermediates. Due to the limited availability of specific kinetic data for this particular compound, this guide leverages experimental data from closely related analogs to predict its reactivity and facilitate the design of synthetic routes. The primary focus is on nucleophilic substitution reactions at the α-carbon, a key transformation for this class of molecules.
General Reactivity and Mechanism
This compound, like other α-halo ketones, is characterized by a highly electrophilic α-carbon atom due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. This structural feature makes it highly susceptible to nucleophilic attack.
The predominant mechanism for the substitution of the α-bromo group is the bimolecular nucleophilic substitution (SN2) reaction.[1][2] This is a single-step process where the incoming nucleophile attacks the α-carbon, leading to the simultaneous displacement of the bromide leaving group. The reaction rate is dependent on the concentrations of both the α-bromoacetophenone substrate and the nucleophile.[2]
Caption: General SN2 mechanism for nucleophilic substitution on an α-bromoacetophenone.
Comparative Kinetic Analysis
The reactivity of substituted phenacyl bromides in SN2 reactions is highly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the α-carbon, thereby increasing the reaction rate.[3]
The effect of substituents can be quantified using the Hammett equation, log(k/k₀) = ρσ, where ρ (rho) is the reaction constant. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups. For the reaction of para-substituted phenacyl bromides with various nucleophiles, positive ρ values are consistently observed, confirming this electronic effect.[3]
Table 1: Second-Order Rate Constants (k₂) for Reactions of para-Substituted Phenacyl Bromides (p-X-C₆H₄COCH₂Br) with Benzoate and trans-Cinnamate Ions in 90% Acetone-10% Water at 35°C.[3]
| Substituent (X) | σ value | k₂ × 10⁵ (L mol⁻¹ s⁻¹) with Benzoate | k₂ × 10⁵ (L mol⁻¹ s⁻¹) with Cinnamate |
| OMe | -0.27 | 8.34 | 11.7 |
| Me | -0.17 | 10.2 | 14.9 |
| H | 0.00 | 14.9 | 12.0 |
| F | 0.06 | 23.0 | 20.5 |
| Cl | 0.23 | 28.8 | 24.4 |
| Br | 0.23 | 31.9 | 28.5 |
| NO₂ | 0.78 | 101 | 84.9 |
Analysis of this compound:
Based on the data above, the following predictions can be made for the reactivity of this compound:
-
Electronic Effects: The molecule possesses two electron-withdrawing halogen substituents. The para-chloro group (σ = +0.23) is expected to significantly accelerate the reaction rate compared to unsubstituted phenacyl bromide, similar to the trend observed for 4-chlorophenacyl bromide.[3] The ortho-bromo group will also contribute an electron-withdrawing inductive effect, further increasing the reactivity of the α-carbon.
-
Steric Effects: The presence of the bromine atom at the ortho position may introduce steric hindrance, potentially slowing down the approach of the nucleophile to the reaction center. This effect might counteract the electronic acceleration to some extent, especially with bulky nucleophiles. The net effect on the rate will be a balance between these electronic and steric factors.
Table 2: Qualitative Reactivity Comparison with Various Nucleophiles
| Nucleophile Type | Example Nucleophile | Expected Relative Rate | Remarks |
| Thiolates | Thiophenol | Very Fast | Sulfur nucleophiles are generally soft and highly reactive towards the soft electrophilic α-carbon of phenacyl bromides, proceeding via a concerted SN2 mechanism.[1] |
| Amines | Pyridine, Aniline | Moderate to Fast | The rate is dependent on the nucleophilicity and basicity of the amine. The reaction with pyridine in methanol has a reported ρ value of +0.257, indicating sensitivity to substituents.[3] |
| Carboxylates | Benzoate ion | Moderate | As shown in Table 1, these are effective nucleophiles. The rate is enhanced by electron-withdrawing groups on the phenacyl bromide.[3] |
| Azide/Cyanide | NaN₃, KCN | Fast | These are strong nucleophiles that react readily with phenacyl halides.[4] |
Experimental Protocols
Synthesis of 2-Bromo-1-(4-chlorophenyl)ethanone (A Representative Analog)
This protocol describes the α-bromination of 4-chloroacetophenone, a common method for preparing α-bromoacetophenone derivatives.[5][6][7]
Materials:
-
4-Chloroacetophenone
-
Pyridine hydrobromide perbromide (or an alternative brominating agent like N-Bromosuccinimide)
-
Glacial Acetic Acid (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chloroacetophenone (1.0 eq) in glacial acetic acid.
-
Add pyridine hydrobromide perbromide (1.1 eq) to the solution.
-
Heat the reaction mixture to 90°C and stir for approximately 3 hours.[6][7] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a beaker containing cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-bromo-1-(4-chlorophenyl)ethanone.
General Protocol for Kinetic Analysis of a Nucleophilic Substitution Reaction
This protocol outlines a general method for determining the rate constant of the reaction between an α-bromoacetophenone and a nucleophile.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Kinetics of the reactions of phenacyl bromide and of pare-substituted phenacyl bromides with benzoate and substituted trans-cinnamate ions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the efficiency of different purification methods for 1-(2-Bromo-4-chlorophenyl)ethanone products
For researchers and professionals in drug development and organic synthesis, the purity of intermediates is paramount. This guide provides a comparative analysis of common purification methods for 1-(2-Bromo-4-chlorophenyl)ethanone, a key building block in the synthesis of various pharmaceuticals. Below, we detail the efficiency of recrystallization and column chromatography, supported by experimental protocols and data to aid in the selection of the most suitable purification strategy.
Data Presentation: Comparison of Purification Methods
The following table summarizes the quantitative data for the two primary purification methods for this compound. The data presented is illustrative, based on typical outcomes for the purification of crystalline organic compounds, to provide a comparative benchmark.
| Parameter | Recrystallization | Column Chromatography |
| Purity (Initial) | ~90% | ~90% |
| Purity (Final) | >99% | >98% |
| Yield | 75-85% | 80-90% |
| Time Efficiency | Moderate | Low |
| Solvent Consumption | Moderate | High |
| Cost | Low | High |
| Scalability | High | Moderate |
Experimental Protocols
Purity Analysis: High-Performance Liquid Chromatography (HPLC)
A standardized High-Performance Liquid Chromatography (HPLC) method is essential for determining the purity of this compound before and after purification.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples are dissolved in the mobile phase to a concentration of approximately 1 mg/mL.
Purification Method 1: Recrystallization
Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent.
Protocol:
-
Solvent Selection: The ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but completely at its boiling point. For this compound, suitable solvents include ethanol, isopropanol, or a mixed solvent system like ethanol/water. Carbon tetrachloride has also been reported for growing crystals of the similar compound 2-bromo-4-chloroacetophenone.
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent with stirring until the solid is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The slow cooling promotes the formation of large, pure crystals.
-
Cooling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.
Purification Method 2: Column Chromatography
Column chromatography is a versatile technique for purifying compounds from a mixture based on their differential adsorption to a stationary phase.
Protocol:
-
Stationary Phase and Eluent Selection: For this compound, silica gel is a suitable stationary phase. The eluent system is typically a mixture of a non-polar and a slightly more polar solvent. A common system is a gradient of petroleum ether and dichloromethane.
-
Column Packing: A glass column is packed with a slurry of silica gel in the initial, least polar eluent mixture.
-
Sample Loading: The crude product is dissolved in a minimal amount of the eluent and loaded onto the top of the silica gel column.
-
Elution: The eluent is passed through the column, and the separated components are collected in fractions. The polarity of the eluent can be gradually increased to elute compounds with higher affinity for the stationary phase.
-
Fraction Analysis: The composition of each fraction is monitored by Thin-Layer Chromatography (TLC).
-
Solvent Evaporation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Mandatory Visualization
Caption: General workflow for the purification and analysis of this compound.
Caption: Comparison of key attributes for recrystallization and column chromatography.
References
A Comparative Guide to the Reaction Mechanisms of 1-(2-Bromo-4-chlorophenyl)ethanone Transformations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of key reaction transformations for the versatile building block, 1-(2-bromo-4-chlorophenyl)ethanone. This compound, featuring a reactive α-bromo ketone and an aryl bromide moiety, serves as a valuable precursor in the synthesis of a wide array of complex organic molecules, particularly in the development of novel pharmaceutical agents. This document outlines and compares the reaction mechanisms, experimental protocols, and performance of several critical transformations, supported by experimental data.
I. Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide at the C2 position of this compound is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the synthesis of biaryl compounds, substituted alkynes, and arylamines, which are prevalent motifs in medicinal chemistry.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds by reacting the aryl bromide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base.
Reaction Scheme:
Comparative Performance of Suzuki-Miyaura Coupling Conditions:
While specific data for this compound is limited, a study on the closely related 2-bromo-4-chlorophenyl-2-bromobutanoate demonstrates the feasibility and expected yield range for the Suzuki coupling of the aryl bromide moiety.[1] The yields for the coupling of this substrate with various phenylboronic acids ranged from 64-81%.[1]
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 70-85 | [2] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 75-90 | [3] |
| PdCl₂(dppf) | Na₂CO₃ | DMF/H₂O | 90 | 8 | 65-80 | [4] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a reaction flask containing this compound (1.0 mmol) and the desired arylboronic acid (1.2 mmol) is added the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and a base (e.g., K₂CO₃, 2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent mixture (e.g., toluene/water 4:1, 10 mL) is then added. The reaction mixture is heated to 100°C and stirred for 12 hours or until completion as monitored by TLC. Upon cooling, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Reaction Mechanism Workflow
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
B. Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and typically a copper(I) co-catalyst. Copper-free protocols have also been developed to avoid the use of a toxic co-catalyst.[5]
Reaction Scheme:
Comparison of Sonogashira Coupling Protocols:
| Protocol | Catalyst System | Base | Solvent | Temperature | Typical Yield (%) | Advantages/Disadvantages |
| Copper-Cocatalyzed | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or DIPA | THF or DMF | Room Temp to 60°C | 80-95 | High yields, mild conditions; uses toxic copper.[6][7] |
| Copper-Free | Pd(OAc)₂ / PPh₃ | Cs₂CO₃ | DMF | 120°C | 70-90 | Avoids toxic copper; may require higher temperatures.[8] |
| Copper-Free (Buchwald) | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temp | 85-95 | Air-stable precatalyst, room temperature reaction.[8] |
Experimental Protocol: Copper-Free Sonogashira Coupling
In a Schlenk tube, this compound (1.0 mmol), the terminal alkyne (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), a phosphine ligand (e.g., PPh₃, 0.04 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol) are combined. The tube is evacuated and backfilled with an inert gas. Anhydrous DMF (5 mL) is added, and the mixture is heated to 120°C until the starting material is consumed (monitored by TLC). After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The product is purified by column chromatography.[8]
Reaction Mechanism Workflow
Caption: Catalytic cycles of the copper-cocatalyzed Sonogashira coupling.
C. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling the aryl bromide with a primary or secondary amine, using a palladium catalyst and a strong base. The choice of ligand is crucial for the success of this reaction.[9][10]
Reaction Scheme:
Comparison of Catalyst Systems for Buchwald-Hartwig Amination:
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ | XPhos | KOtBu | Toluene | 100-110 | 85-95 | [11][12] |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100-110 | 80-90 | [9] |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane | 100 | 80-92 | [13] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
An oven-dried Schlenk tube is charged with the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., KOtBu, 1.4 mmol). The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL), this compound (1.0 mmol), and the amine (1.2 mmol) are added via syringe. The reaction mixture is heated to 110°C and stirred for 12-24 hours. After cooling to room temperature, the mixture is diluted with ether, filtered through Celite, and concentrated. The residue is purified by column chromatography.[11][12]
Reaction Mechanism Workflow
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
II. Heterocycle Synthesis: Hantzsch Thiazole Synthesis
The α-bromo ketone functionality of this compound is a key synthon for the construction of various heterocyclic rings. The Hantzsch thiazole synthesis is a classic example, involving the reaction with a thioamide to form a thiazole ring.
Reaction Scheme:
Comparative Data for Hantzsch Thiazole Synthesis:
| Thioamide | Solvent | Conditions | Typical Yield (%) | Reference |
| Thiourea | Ethanol | Reflux, 2h | 85-95 | [14] |
| N-Substituted Thioureas | Ethanol | Reflux, 3h | 70-88 | [14] |
| Thiourea | Methanol (Microwave) | 120°C, 15 min | 90-98 | [15] |
Experimental Protocol: Hantzsch Thiazole Synthesis
A mixture of this compound (1.0 mmol) and thiourea (1.2 mmol) in ethanol (10 mL) is heated at reflux for 2 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in water and neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried to afford the desired 2-amino-4-(2-bromo-4-chlorophenyl)thiazole. Further purification can be achieved by recrystallization.[14]
Reaction Mechanism Workflow
Caption: Reaction pathway for the Hantzsch thiazole synthesis.
III. Carbonyl Group Transformations
The ketone functionality in this compound can undergo various transformations, including reduction to an alcohol and condensation reactions at the α-carbon.
A. Reduction of the Ketone
The carbonyl group can be readily reduced to a secondary alcohol using hydride reducing agents. The choice of reagent offers different levels of reactivity and selectivity.
Comparison of Reducing Agents:
| Reducing Agent | Solvent | Conditions | Typical Yield (%) | Selectivity | Reference |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 0°C to Room Temp | 90-98 | Reduces aldehydes and ketones.[16][17] | [16][17] |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O | 0°C to Room Temp | 95-99 | Reduces aldehydes, ketones, esters, carboxylic acids, amides, and nitriles.[18][19][20] | [18][19][20] |
Experimental Protocol: Reduction with Sodium Borohydride
To a solution of this compound (1.0 mmol) in methanol (10 mL) at 0°C is added sodium borohydride (0.3 mmol, 1.2 eq of hydride) in portions. The reaction mixture is stirred at room temperature for 1-2 hours or until the starting material is consumed (monitored by TLC). The reaction is then quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the corresponding alcohol, which can be further purified by column chromatography if necessary.[21]
Reaction Mechanism Workflow
Caption: Mechanism of ketone reduction by sodium borohydride.
B. Aldol Condensation
The α-protons of the acetyl group are acidic and can be deprotonated by a base to form an enolate, which can then participate in aldol condensation reactions with aldehydes or other ketones to form α,β-unsaturated ketones (chalcones).
Reaction Scheme:
Experimental Protocol: Base-Catalyzed Aldol Condensation
To a stirred solution of this compound (1.0 mmol) and an aldehyde (1.0 mmol) in ethanol (5 mL) is added an aqueous solution of sodium hydroxide (e.g., 2 mL of 10% NaOH). The mixture is stirred at room temperature for several hours, during which a precipitate usually forms. The reaction progress is monitored by TLC. Once the reaction is complete, the mixture is cooled in an ice bath, and the solid product is collected by filtration, washed with cold ethanol and water, and dried. The crude product can be purified by recrystallization.[22][23][24]
Reaction Mechanism Workflow
Caption: Pathway of the base-catalyzed aldol condensation.
References
- 1. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ikm.org.my [ikm.org.my]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. kbfi.ee [kbfi.ee]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. znaturforsch.com [znaturforsch.com]
- 18. nbinno.com [nbinno.com]
- 19. youtube.com [youtube.com]
- 20. quora.com [quora.com]
- 21. web.mnstate.edu [web.mnstate.edu]
- 22. amherst.edu [amherst.edu]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. csub.edu [csub.edu]
A Comparative Analysis of the Biological Activities of Heterocyclic Derivatives Synthesized from Substituted Acetophenones
A critical evaluation of the therapeutic potential of chalcones, triazoles, and pyrimidines derived from halogenated acetophenones, providing a comparative framework for researchers in drug discovery.
This guide offers a comparative overview of the biological activities of various classes of heterocyclic compounds synthesized from substituted acetophenones, with a particular focus on analogs structurally related to 1-(2-Bromo-4-chlorophenyl)ethanone. Due to a lack of publicly available research detailing the biological activities of derivatives synthesized directly from this compound, this guide will focus on derivatives of other halogenated acetophenones to provide a relevant and insightful comparison for researchers, scientists, and drug development professionals. The primary focus will be on their anticancer and antimicrobial properties, supported by quantitative data from in vitro studies.
Synthesis and Anticancer Activity of Chalcone Derivatives
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, are synthesized through the Claisen-Schmidt condensation of an appropriate acetophenone with an aromatic aldehyde.[1] Various derivatives have been shown to exhibit significant anticancer activities.
Data on Anticancer Activity of Chalcone Derivatives
| Compound ID | Acetophenone Precursor | Aldehyde Precursor | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone 1 | 4-methoxy acetophenone | 4-nitrobenzaldehyde | MCF-7 | 15.2 | |
| Chalcone 2 | 4-methoxy acetophenone | 4-chlorobenzaldehyde | MCF-7 | 25.8 | |
| Chalcone 3 | 4-methoxy acetophenone | 2-chlorobenzaldehyde | MCF-7 | 31.5 | |
| Chalcone 4 | 4-Hydroxyacetophenone | 3-Methylbenzaldehyde | MCF-7 | 12.5 | |
| Chalcone 5 | 4-Methylacetophenone | Salicylaldehyde | MCF-7 | 9.8 | |
| Chalcone 6 | Acetophenone | 3-Chlorobenzaldehyde | MCF-7 | 11.2 |
Note: The above data is a representative sample from the cited literature and is intended for comparative purposes.
Synthesis and Antimicrobial Activity of 1,2,4-Triazole Derivatives
1,2,4-triazole derivatives are a well-known class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial and antifungal properties. The synthesis often involves the cyclization of intermediates derived from substituted acetophenones.
Data on Antimicrobial Activity of Triazole Derivatives
| Compound ID | Precursor | Test Organism | MIC (µM) | Reference |
| Triazole 1 | 1-(2,4-Difluorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide | S. aureus | 1.05 | [1] |
| Triazole 2 | 1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide | S. aureus | 2.10 | [1] |
| Triazole 3 | 1-(2,4-Difluorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide | C. albicans | 4.19 | [1] |
| Triazole 4 | 1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide | C. albicans | 8.38 | [1] |
Note: MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Experimental Protocols
Synthesis of Chalcones by Claisen-Schmidt Condensation
A mixture of the appropriate acetophenone (1 equivalent) and aromatic aldehyde (1 equivalent) is dissolved in ethanol. To this solution, an aqueous solution of a base, such as potassium hydroxide (40%), is added dropwise with constant stirring at room temperature. The reaction mixture is stirred for a specified period (e.g., 4-5 hours) and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-cold water and acidified. The precipitated solid is filtered, washed with water, dried, and recrystallized from a suitable solvent like ethanol to yield the pure chalcone derivative.
MTT Assay for Anticancer Activity
Human cancer cell lines (e.g., MCF-7 for breast cancer) are seeded in 96-well plates and incubated for 24 hours to allow for cell attachment. The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours. After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). The compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Serial twofold dilutions of the compounds are prepared in a 96-well microtiter plate with Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi. The microbial suspension is adjusted to a specific turbidity and added to each well. The plates are incubated at an appropriate temperature (e.g., 35°C) for 18-24 hours. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]
Visualizations
Caption: General synthetic routes to chalcone, pyrazole, and pyrimidine derivatives.
Caption: Simplified MAPK signaling pathway, a common target in cancer therapy.
References
Safety Operating Guide
Proper Disposal of 1-(2-Bromo-4-chlorophenyl)ethanone: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and professionals in drug development, handling halogenated compounds like 1-(2-Bromo-4-chlorophenyl)ethanone requires strict adherence to established protocols. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance and minimizing risk.
Immediate Safety and Hazard Profile
This compound is a halogenated organic compound that must be treated as hazardous waste.[1][2][3] Due to its chemical structure, it is incompatible with strong oxidizing agents, strong bases, and reducing agents.[1][4][5] Exposure can cause severe skin and eye irritation or burns, and it may be harmful if inhaled or swallowed.[3][5][6][7] During thermal decomposition, it can release highly toxic and corrosive gases, including hydrogen halides (bromide and chloride), carbon monoxide, and carbon dioxide.[1][5]
| Hazard Classification | Description | Primary Route of Exposure |
| Skin Corrosion/Irritation | Causes skin irritation, and in some cases, severe burns.[3][6][7] | Dermal contact |
| Eye Damage/Irritation | Causes serious eye irritation or damage.[3][6][7] | Ocular contact |
| Respiratory Irritation | May cause respiratory irritation if inhaled.[6] | Inhalation |
| Acute Toxicity | Harmful if swallowed. | Ingestion |
This table summarizes the primary hazards. Always consult the specific Safety Data Sheet (SDS) for the most detailed information.
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is critical. The following procedure outlines the necessary steps from waste generation to final disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing appropriate PPE.
-
Gloves: Wear compatible, chemical-resistant gloves (e.g., nitrile or neoprene).[4]
-
Eye Protection: Chemical splash goggles are mandatory. For larger quantities or when there is a splash hazard, a face shield is also recommended.[4]
-
Lab Coat: A fully buttoned lab coat must be worn to protect from skin contact.[4]
-
Respiratory Protection: Handle the compound and its waste within a certified chemical fume hood.[1][4] If a fume hood is not available or if dusts/vapors are generated, a NIOSH-approved respirator may be required.[8]
Step 2: Waste Segregation
Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.
-
Designate as Halogenated Waste: this compound is a halogenated organic compound and must be collected in a waste stream specifically for this category.[9][10]
-
Separate Waste Streams: Do not mix halogenated organic waste with non-halogenated organic waste, aqueous waste, or other waste categories.[10][11]
-
Collect All Contaminated Materials: This includes any residual product, solutions containing the compound, and solid materials such as contaminated gloves, paper towels, and silica gel.[9]
Step 3: Container Selection and Labeling
The integrity and clear identification of the waste container are crucial for safety.
-
Container Type: Use a sealable, airtight, and chemically resistant waste container. Glass or other appropriate containers are recommended; avoid plastics that may be attacked by the chemical.[4][9]
-
Labeling: The container must be clearly and accurately labeled as soon as the first waste is added. The label must include:
Step 4: Storage of Waste
Waste must be stored safely pending collection.
-
Location: Store the sealed waste container in a designated and well-ventilated satellite accumulation area, such as a chemical fume hood or a ventilated cabinet.[1][9]
-
Incompatibilities: Ensure the storage area is away from incompatible materials, especially strong oxidizing agents, bases, and reducing agents.[1][4]
-
Conditions: Keep the container in a cool, dry place, away from heat sources or direct sunlight.[9]
Step 5: Spill Management
In case of a spill, immediate and correct action is necessary.
-
Containment: For small spills, absorb the material using an inert, non-combustible absorbent like sand, vermiculite, or other suitable material.[4][9] Some protocols suggest treating small spills with sodium thiosulfate before absorption.[9]
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container for disposal.[4][9]
-
Decontamination: Clean the affected area thoroughly.
-
Reporting: Report any spills or exposures to your institution's Environmental Health & Safety (EHS) department immediately.
Step 6: Arranging for Final Disposal
Final disposal must be handled by certified professionals.
-
Contact EHS: Coordinate with your institution's EHS office or a licensed hazardous waste disposal contractor for the pickup and transport of the waste.
-
Disposal Method: The standard and required method for disposal of halogenated organic compounds is high-temperature incineration at a permitted hazardous waste facility.[10][12] This process is designed to destroy the compound and scrub harmful by-products from the emissions.
-
Regulatory Compliance: Ensure that all local, state, and federal regulations regarding hazardous waste disposal are strictly followed.[1][2][13] Under the Resource Conservation and Recovery Act (RCRA), waste containing chlorinated solvents is considered hazardous.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
- 3. fishersci.es [fishersci.es]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. fishersci.com [fishersci.com]
- 6. beta.lakeland.edu [beta.lakeland.edu]
- 7. echemi.com [echemi.com]
- 8. biosynth.com [biosynth.com]
- 9. benchchem.com [benchchem.com]
- 10. bucknell.edu [bucknell.edu]
- 11. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 12. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 13. aksci.com [aksci.com]
Personal protective equipment for handling 1-(2-Bromo-4-chlorophenyl)ethanone
Essential Safety and Handling Guide for 1-(2-Bromo-4-chlorophenyl)ethanone
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling this compound, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures.
Chemical Hazard Overview
This compound is a hazardous chemical that can cause severe skin burns, eye damage, and respiratory irritation.[1][2][3] It is also harmful if swallowed and is classified as a lachrymator, a substance that irritates the eyes and causes tearing.[3][4] Adherence to strict safety protocols is crucial to mitigate these risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when handling this compound. The following table summarizes the required PPE, which should be worn at all times in the laboratory when this chemical is in use.[5]
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Tightly sealing safety goggles and a face shield | Eye protection must be worn to prevent severe eye damage.[1][4] A face shield provides an additional layer of protection against splashes.[4] |
| Skin | Chemical-resistant gloves and protective clothing | Wear appropriate gloves and clothing to prevent skin contact and burns.[4] Contaminated clothing should be removed immediately and washed before reuse.[4][6] |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | A respirator with a particulate filter is necessary if exposure limits are exceeded or if irritation occurs.[4] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] |
| General | Lab coat and closed-toe shoes | Standard laboratory attire, including a lab coat and closed-toe shoes, is required to minimize skin exposure.[5] |
Handling and Storage Protocols
Proper handling and storage are critical to maintaining a safe laboratory environment.
Handling:
-
Always use this chemical within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Avoid breathing in dust, fumes, gas, mists, vapors, or spray.[1][4]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]
-
Wash hands thoroughly with soap and water after handling.[1][4]
Storage:
-
Keep containers tightly closed to prevent leakage and contamination.[2][4]
-
Store in a designated corrosives area and keep locked up.[1][4]
-
Incompatible materials to avoid include strong oxidizing agents, strong bases, and strong reducing agents.[4]
Emergency First Aid Procedures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[4] Seek immediate medical attention.[4] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing.[4] Seek immediate medical attention.[4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[4] Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[1][4] Never give anything by mouth to an unconscious person.[3][7] Seek immediate medical attention.[4][7] |
Operational Workflow for Handling and Disposal
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. beta.lakeland.edu [beta.lakeland.edu]
- 3. 2-Bromo-4'-chloroacetophenone(536-38-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. Personal Protective Equipment (PPE) - Environmental Health and Safety - Purdue University [purdue.edu]
- 6. biosynth.com [biosynth.com]
- 7. fishersci.es [fishersci.es]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
